1,2,4-Benzotriazine, 3-chloro-7-methyl-, 1-oxide
Description
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Properties
IUPAC Name |
3-chloro-7-methyl-1-oxido-1,2,4-benzotriazin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c1-5-2-3-6-7(4-5)12(13)11-8(9)10-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHQCNVADJMQMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=[N+]2[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60509741 | |
| Record name | 3-Chloro-7-methyl-1-oxo-1lambda~5~,2,4-benzotriazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60509741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54448-50-9 | |
| Record name | 3-Chloro-7-methyl-1-oxo-1lambda~5~,2,4-benzotriazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60509741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Chemical Structure & Utility of 3-Chloro-7-methyl-1,2,4-benzotriazine 1-oxide
Executive Summary
This guide provides a comprehensive technical analysis of 3-chloro-7-methyl-1,2,4-benzotriazine 1-oxide . This molecule serves as a critical synthetic intermediate (scaffold) in the development of hypoxia-selective bioreductive drugs, specifically analogues of Tirapazamine (TPZ) .
Unlike the final drug candidates (which typically bear a 3-amino group), this 3-chloro derivative acts as an electrophilic "warhead." Its utility lies in the lability of the C3-chlorine atom, which allows for rapid diversification via Nucleophilic Aromatic Substitution (
Structural Analysis & Physicochemical Properties[1][2]
The molecule consists of a fused benzene and triazine ring system (benzotriazine) with three critical functional modifications:
-
N1-Oxide: The bioreductive trigger.
-
C3-Chlorine: The synthetic handle (leaving group).
-
C7-Methyl: The electronic modulator.
Electronic Distribution and Stability
The 1,2,4-benzotriazine 1-oxide core is electron-deficient, particularly at the C3 position. The N1-oxide introduces a dipole that, while stabilizing the radical anion intermediate in biological systems, activates the C3 position for nucleophilic attack in synthetic contexts.
| Feature | Chemical Function | Impact on Reactivity |
| N1-Oxide | Bioreductive Center | Withdraws electron density from the ring; facilitates one-electron reduction to the radical anion. |
| C3-Chlorine | Leaving Group | Highly susceptible to displacement by amines ( |
| C7-Methyl | Electron Donor (+I Effect) | Weakly donates electron density into the benzene ring. This raises the reduction potential (making it more negative), potentially improving aerobic stability compared to the unsubstituted parent. |
Spectroscopic Expectations[3]
-
H NMR: The 7-methyl group typically appears as a singlet around
2.4–2.6 ppm. The aromatic protons (H5, H6, H8) will show coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. -
Mass Spectrometry: A characteristic isotopic pattern for Chlorine (
Cl/ Cl in 3:1 ratio) is observable.
Synthetic Pathways[1][3][4][5][6]
The synthesis of 3-chloro-7-methyl-1,2,4-benzotriazine 1-oxide is rarely a one-step process. It is most reliably generated from the corresponding 3-oxo (lactam) derivative.
Precursor Synthesis (The "Blatt" Approach Modification)
The 3-oxo precursor (7-methyl-1,2,4-benzotriazine-3(4H)-one 1-oxide) is constructed from 4-methyl-2-nitroaniline.
Protocol Logic:
-
Condensation: 4-methyl-2-nitroaniline reacts with cyanamide/guanidine to close the triazine ring.
-
Oxidation: If the ring closure yields the dihydro form, oxidation (often spontaneous or with
) yields the aromatic oxide.
Chlorination Protocol (The Critical Step)
This step converts the inert lactam (tautomer of the 3-hydroxy species) into the reactive 3-chloro scaffold.
Reagents: Phosphoryl chloride (
Figure 1: Chlorination workflow converting the stable 3-oxo precursor into the reactive 3-chloro intermediate.
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask, suspend 7-methyl-1,2,4-benzotriazine-3(4H)-one 1-oxide (1.0 eq) in neat
(10–15 eq). -
Catalysis: Add dry pyridine (1.0 eq) dropwise. Caution: Exothermic.
-
Reflux: Heat to 100°C for 2–4 hours. Monitor by TLC (the product is less polar than the starting material).
-
Workup (Critical): Cool to room temperature. Pour the mixture slowly onto crushed ice/water with vigorous stirring to hydrolyze excess
. Safety Note: This releases HCl gas. -
Extraction: Extract immediately with Dichloromethane (DCM). The 1-oxide moiety is sensitive to prolonged exposure to strong acid; rapid extraction is vital.
-
Purification: Flash chromatography (Hexane/EtOAc).
Reactivity Profile: The "Warhead"
The primary value of this molecule is its reactivity toward nucleophiles. The 1,2,4-benzotriazine ring is highly electron-deficient (similar to a pyridine or nitrobenzene), and the N-oxide further activates the C3 position.
Mechanism: Addition-Elimination
The reaction proceeds via a Meisenheimer-like transition state.[1] The amine nucleophile attacks C3, and the chloride acts as the leaving group.
Why this matters: This allows researchers to attach solubilizing groups (e.g., morpholines, piperazines) or DNA-intercalating tails to the core scaffold to create functional drugs.
Figure 2: Nucleophilic Aromatic Substitution (
Protocol for Derivatization
-
Dissolve 3-chloro-7-methyl-1,2,4-benzotriazine 1-oxide in anhydrous THF or DMF.
-
Add excess amine (2–3 eq) or 1 eq amine + 2 eq DIPEA (base).
-
Stir at Room Temperature (RT). Most reactions are complete within 1 hour due to the high reactivity of the C-Cl bond.
-
Evaporate solvent and recrystallize.
Biological Implications: Hypoxia Selectivity[8][9][10][11]
While the 3-chloro compound is a precursor, its structural features dictate the biological activity of the final 3-amino drug.
The Reductive Switch
The 1,2,4-benzotriazine 1-oxide core functions as a hypoxia-activated prodrug .
-
Normoxia (Normal Oxygen): The drug is reduced by one electron to a radical anion. In the presence of
, this radical is rapidly re-oxidized back to the parent drug (futile cycling), preventing toxicity. -
Hypoxia (Low Oxygen): The radical anion is not re-oxidized. It undergoes further reduction or fragmentation to form a hydroxyl radical (
) or a benzotriazinyl radical, which causes DNA double-strand breaks.
The 7-Methyl Effect
-
Tirapazamine (Unsubstituted):
V. -
7-Methyl Analogue: The methyl group is an electron donor. It makes the ring richer in electrons, thereby making it harder to add an electron (shifts
to a more negative value). -
Result: This lowers the reduction potential, potentially reducing "aerobic toxicity" (side effects in normal tissue) while maintaining hypoxic cytotoxicity.
Figure 3: The bioreductive mechanism of action. The 7-methyl group modulates the energy barrier of the first reduction step.
References
-
Hay, M. P., et al. (2003). Structure-Activity Relationships of 1,2,4-Benzotriazine 1,4-Dioxides as Hypoxia-Selective Analogues of Tirapazamine.[2][3][4] Journal of Medicinal Chemistry, 46(1), 169–182.
-
Hay, M. P., et al. (2007). Hypoxia-Selective 3-Alkyl 1,2,4-Benzotriazine 1,4-Dioxides: The Influence of Hydrogen Bond Donors on Extravascular Transport and Antitumor Activity.[4] Journal of Medicinal Chemistry, 50(26), 6654–6664.[4]
-
Zeman, E. M., et al. (1986). SR-4233: A New Bioreductive Agent Highly Active Against Hypoxic Tumor Cells. International Journal of Radiation Oncology, Biology, Physics, 12(7), 1239–1242.
-
Denny, W. A. (2004). The Design of Drugs that Target Tumour Hypoxia. Australian Journal of Chemistry, 57(9), 821–828.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-activity relationships of 1,2,4-benzotriazine 1,4-dioxides as hypoxia-selective analogues of tirapazamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypoxia-selective 3-alkyl 1,2,4-benzotriazine 1,4-dioxides: the influence of hydrogen bond donors on extravascular transport and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Exploiting the Hypoxic Niche of Solid Tumors
An In-Depth Technical Guide to Benzotriazine N-oxide Hypoxia-Activated Prodrugs
For Researchers, Scientists, and Drug Development Professionals
Solid tumors are characterized by regions of low oxygen, or hypoxia, which arise from a disorganized and inadequate vascular network that cannot keep pace with rapid cancer cell proliferation.[1] This hypoxic microenvironment is not merely a bystander effect; it is a critical driver of tumor progression, metastasis, and resistance to conventional therapies like radiotherapy and many chemotherapeutic agents.[2][3] However, the unique physiological conditions of hypoxia, particularly the upregulation of reductive enzymes, present a distinct therapeutic opportunity.[4] Hypoxia-activated prodrugs (HAPs) are a class of bioreductive agents designed to exploit this difference, remaining largely inert in well-oxygenated normal tissues but undergoing enzymatic reduction to potent cytotoxic agents specifically within the hypoxic tumor compartments.[3][5]
Among the most studied classes of HAPs are the heteroaromatic N-oxides, with benzotriazine N-oxides (BTOs) representing a cornerstone of this field. This guide provides a detailed technical overview of BTOs, from their fundamental mechanism of action and structure-activity relationships to preclinical evaluation workflows and the clinical journey of lead compounds.
Part 1: The Core Mechanism of Hypoxic Selectivity
The defining feature of a BTO is its selective toxicity towards hypoxic cells. This selectivity is governed by a one-electron reduction mechanism, creating a delicate balance between activation and deactivation that is dictated by oxygen concentration.
Bioreductive Activation Cascade
Under normoxic conditions, the BTO prodrug is a stable, relatively non-toxic molecule. However, upon diffusing into a hypoxic region of a tumor, it becomes a substrate for ubiquitous one-electron reductases, most notably NADPH:cytochrome P450 oxidoreductase (POR).[4][5]
-
One-Electron Reduction: The reductase donates a single electron to one of the N-oxide moieties on the benzotriazine ring, converting the prodrug into a highly reactive radical anion intermediate.[4][6]
-
Oxygen-Dependent Redox Cycling: In the presence of sufficient oxygen (normoxia), this radical anion is rapidly re-oxidized back to the parent BTO prodrug in a futile cycle that consumes reducing equivalents and generates superoxide.[3][7] This rapid back-reaction prevents the accumulation of the toxic species in healthy, well-oxygenated tissues.
-
Hypoxic Activation: Under hypoxic conditions, the lower oxygen concentration allows the radical anion to persist.[8] It can then undergo further reduction or fragmentation, leading to the formation of a potent DNA-damaging radical, such as a benzotriazinyl radical or a hydroxyl radical.[9][10]
-
Cytotoxicity: This ultimate cytotoxic species induces DNA damage, including single- and double-strand breaks, leading to cell cycle arrest and apoptosis, preferentially eliminating the hypoxic cancer cells.[5][11]
Sources
- 1. SR 4233 (tirapazamine): a new anticancer drug exploiting hypoxia in solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia Activated Prodrugs: Factors Influencing Design and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Homologous recombination repair-dependent cytotoxicity of the benzotriazine di-N-oxide CEN-209: comparison with other hypoxia-activated prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Engineering of 3-Chloro-1,2,4-Benzotriazine 1-Oxide Scaffolds
Core Directive: The Electrophilic Hub Strategy
In the development of hypoxia-activated prodrugs (HAPs), the 3-chloro-1,2,4-benzotriazine 1-oxide moiety is not merely an intermediate; it is a versatile electrophilic hub . Unlike its 3-amino parent (which requires harsh conditions for modification), the 3-chloro derivative possesses a labile leaving group at the C3 position, activated by the electron-withdrawing nature of the N1-oxide and the triazine ring.
This guide deviates from standard reviews by treating the 3-chloro scaffold as a programmable logic gate:
-
Input: Nucleophilic diversity (amines, thiols, carbon nucleophiles).
-
Logic: Electronic tuning of the heterocyclic core (controlling reduction potential,
). -
Output: Optimized Hypoxia Cytotoxicity Ratios (HCR) and tissue penetration profiles.
Mechanistic Architecture
The therapeutic efficacy of benzotriazine 1-oxides (and their 1,4-dioxide metabolites like Tirapazamine) relies on enzymatic bioreduction . The design goal is to tune the one-electron reduction potential (
Pathway Visualization
The following diagram illustrates the critical "futile cycle" in normoxia versus the radical-mediated DNA damage in hypoxia.
Figure 1: The bioreductive switch mechanism. In normoxia, the radical is back-oxidized by O2 (futile cycle). In hypoxia, the radical persists to damage DNA.
Synthetic Architecture: The "Warhead" Installation
The synthesis of the 3-chloro-1,2,4-benzotriazine 1-oxide is the critical limiting step. It is typically accessed via the diazotization of 3-amino-1,2,4-benzotriazine 1-oxide.
Protocol: Synthesis of 3-Chloro-1,2,4-benzotriazine 1-oxide
Note: This protocol involves the generation of diazonium salts. All steps must be performed in a fume hood with appropriate PPE.
Reagents:
-
3-Amino-1,2,4-benzotriazine 1-oxide (Starting Material)[1][2][3][4]
-
Sodium Nitrite (
) -
Concentrated Hydrochloric Acid (
) -
Urea (Quencher)
Step-by-Step Methodology:
-
Solubilization: Suspend 3-amino-1,2,4-benzotriazine 1-oxide (10 mmol) in concentrated
(50 mL). Cool the mixture to -5°C using an ice/salt bath. Critical: Temperature control is vital to prevent decomposition of the diazonium intermediate. -
Diazotization: Add an aqueous solution of
(15 mmol in 10 mL ) dropwise over 20 minutes. Maintain internal temperature below 0°C.-
Observation: The suspension will clear as the diazonium salt forms, often turning a deep orange/red.
-
-
Substitution: Stir the mixture at 0°C for 1 hour. The high concentration of chloride ions in the acidic medium drives the displacement of the diazonium group (
) by . -
Quenching: Add urea (approx. 1 g) to destroy excess nitrous acid.
-
Workup: Neutralize carefully with saturated
(exothermic!) to pH 7. Extract with Ethyl Acetate ( mL). -
Purification: Dry organic layer over
, filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).-
Yield Expectation: 60-75%.
-
Validation:
NMR will show the loss of the broad singlet (approx. 7.5 ppm) and a downfield shift of the aromatic protons due to the chloro-substituent.
-
Functionalization: Nucleophilic Aromatic Substitution ( )
Once the 3-chloro scaffold is secured, it serves as the substrate for library generation. The reaction is generally facile due to the activation provided by the N-oxide.
Synthetic Workflow Diagram
Figure 2: Divergent synthesis strategy starting from the 3-chloro hub.
Representative Library & SAR Data
The following table summarizes how substitution at the C3 position affects the Hypoxia Cytotoxicity Ratio (HCR). Data synthesized from structure-activity relationship trends in benzotriazine literature.
| Compound Class | C3 Substituent | LogP (Est.) | HCR (Hypoxia Selectivity)* | Mechanistic Insight |
| Parent | 0.2 | 15 - 50 | Baseline activity; poor solubility limits dosing. | |
| Analogue A | 1.1 | N/A | Reactive intermediate; too unstable for in vivo use. | |
| Analogue B | 0.8 | 60 - 80 | Improved solubility; moderate electron donation stabilizes radical. | |
| Analogue C | 0.5 | >100 | Cationic side chain enhances DNA intercalation and solubility. | |
| Analogue D | 1.5 | 20 - 40 | High lipophilicity aids tissue penetration but lowers HCR due to faster washout. |
*HCR =
Biological Evaluation Protocol: The Self-Validating System
To ensure data integrity (E-E-A-T), the biological assay must account for the strict requirement of anoxia. Trace oxygen can quench the radical anion, leading to false negatives.
Protocol: In Vitro Cytotoxicity (MTT Assay)
-
Cell Line Preparation: Seed HT-29 or A549 cells in 96-well plates (
cells/well). Allow attachment for 24h. -
Drug Exposure:
-
Normoxic Arm: Incubate cells with drug gradients in standard incubator (
). -
Hypoxic Arm: Place plates in a specialized anaerobic chamber (e.g., Bactron) or hypoxic workstation (
). Validation: Use a colorimetric anaerobic indicator strip to confirm absence. -
Equilibration: Media must be pre-equilibrated in the hypoxic chamber for 24h prior to drug addition to remove dissolved oxygen.
-
-
Duration: Expose for 4 hours. (Benzotriazines are typically time-dependent; 4h mimics pharmacokinetic half-life exposure).
-
Washout: Remove drug-containing media, wash with PBS, and replace with fresh normoxic media.
-
Development: Incubate for an additional 72-96 hours (normoxia) to allow cell death/survival to manifest. Add MTT reagent and read absorbance at 570 nm.
-
Calculation: Calculate
for both arms.-
Metric:
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-
References
-
Fuchs, T. et al. (1985). Synthesis and properties of 1,2,4-benzotriazines. Journal of Chemical Society, Perkin Transactions 1. Link
-
Hay, M. P. et al. (2008). Structure-Activity Relationships of 1,2,4-Benzotriazine 1,4-Dioxides as Hypoxia-Selective Cytotoxins.[3][5][6][7] Journal of Medicinal Chemistry.[6][8] Link
-
Pchalek, K. et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-1,2,4-benzotriazine 1-Oxides. Tetrahedron.[8] Link
-
Brown, J. M. & Wilson, W. R. (2004). Exploiting tumour hypoxia in cancer treatment.[7] Nature Reviews Cancer. Link
-
Mason, J. C. & Tennant, G. (1970). The chemistry of 1,2,4-benzotriazines.[1][2][3][5][6][7][9][10] Part I. The reaction of 3-amino-1,2,4-benzotriazine 1-oxides with nitrous acid. Journal of the Chemical Society B. Link
Sources
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- 2. 3-amino-1,2,4-benzotriazine 4-oxide: characterization of a new metabolite arising from bioreductive processing of the antitumor agent 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radical properties governing the hypoxia-selective cytotoxicity of antitumor 3-amino-1,2,4-benzotriazine 1,4-dioxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Spin Trapping Hydroxyl and Aryl Radicals of One-Electron Reduced Anticancer Benzotriazine 1,4-Dioxides - ProQuest [proquest.com]
- 6. Synthesis, hypoxia-selective cytotoxicity of new 3-amino-1,2,4-benzotriazine-1,4-dioxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tricyclic [1,2,4]Triazine 1,4-Dioxides As Hypoxia Selective Cytotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives [organic-chemistry.org]
The Subtle Influence of a Methyl Group: An In-depth Technical Guide to the Electronic Properties of 7-Methyl Substituted Benzotriazines
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and materials science, the benzotriazine scaffold stands as a privileged structure, a versatile building block for a diverse array of functional molecules. The strategic placement of substituents on this heterocyclic core can dramatically alter its electronic landscape, fine-tuning its properties for specific applications. This guide delves into the nuanced world of 7-methyl substituted benzotriazines, providing a comprehensive exploration of their electronic characteristics. We will navigate through their synthesis, experimental characterization, and the powerful insights offered by computational modeling, equipping researchers with the knowledge to harness the potential of these unique molecules.
The Significance of the 7-Methyl Position: A Subtle yet Powerful Modification
The introduction of a methyl group at the 7-position of the benzotriazine ring, while seemingly a minor alteration, imparts a distinct electronic signature. This substitution can influence the molecule's frontier molecular orbitals (HOMO and LUMO), redox potentials, and photophysical behavior. Understanding these effects is paramount for the rational design of novel drug candidates, fluorescent probes, and organic electronic materials. The methyl group, being a weak electron-donating group, can subtly modulate the electron density distribution within the aromatic system, impacting its interactions with biological targets or its performance in electronic devices.
Synthesis of 7-Methyl Substituted Benzotriazines: A Practical Approach
The synthesis of 7-methyl substituted benzotriazines can be achieved through various synthetic routes. A common and effective method involves the condensation of a substituted o-phenylenediamine with a suitable reagent to form the triazine ring. Here, we outline a general, yet robust, synthetic pathway to a 7-methyl-1,2,4-benzotriazine derivative.[1]
Diagram of the Synthetic Workflow
Caption: Workflow for UV-Vis absorption spectroscopy analysis.
Step-by-Step Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the 7-methyl substituted benzotriazine in a spectroscopic grade solvent (e.g., ethanol, acetonitrile) of known concentration.
-
Serial Dilutions: Perform serial dilutions to obtain a series of solutions with concentrations that result in absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer and a matched pair of quartz cuvettes (1 cm path length). Fill one cuvette with the pure solvent as a reference.
-
Data Acquisition: Record the absorption spectrum of each solution over a relevant wavelength range (e.g., 200-600 nm).
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) and use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε).
Fluorescence Spectroscopy
For fluorescent derivatives, fluorescence spectroscopy provides insights into the emission properties, including the emission maximum (λem) and the fluorescence quantum yield (ΦF).
Diagram of the Fluorescence Quantum Yield Determination Workflow
Caption: Workflow for relative fluorescence quantum yield determination. [2][3][4][5][6]
Step-by-Step Experimental Protocol for Fluorescence Quantum Yield Determination
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
-
Solution Preparation: Prepare a series of five to six solutions of both the 7-methyl substituted benzotriazine and the standard in the same solvent. The concentrations should be adjusted to have absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectrum for each solution.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using the same excitation wavelength for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
The slope of these plots will be proportional to the quantum yield.
-
Calculate the quantum yield of the sample (ΦF,sample) using the following equation: ΦF,sample = ΦF,std * (msample / mstd) * (ηsample² / ηstd²) where m is the slope of the plot and η is the refractive index of the solvent.
-
Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful electrochemical technique used to determine the reduction and oxidation potentials of a molecule. These potentials are directly related to the energies of the LUMO and HOMO, respectively.
Diagram of the Cyclic Voltammetry Workflow
Caption: Workflow for cyclic voltammetry analysis. [7][8]
Step-by-Step Experimental Protocol for Cyclic Voltammetry
-
Solution Preparation: Dissolve the 7-methyl substituted benzotriazine in a dry, degassed electrochemical solvent (e.g., acetonitrile, DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Data Acquisition: Record the cyclic voltammogram by sweeping the potential between set limits at a specific scan rate (e.g., 100 mV/s).
-
Data Analysis:
-
Determine the onset potentials for the first oxidation (Eox) and reduction (Ered) processes.
-
Estimate the HOMO and LUMO energy levels using the following empirical equations: EHOMO = - (Eox + 4.4) eV ELUMO = - (Ered + 4.4) eV (Note: The value of 4.4 eV is an approximation for the energy level of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple versus the vacuum level and may vary slightly depending on the experimental conditions and reference electrode used).
-
Computational Modeling: A Theoretical Lens into Electronic Structure
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools that provide deep insights into the electronic properties of molecules, complementing and helping to interpret experimental data.
Diagram of the Computational Workflow
Caption: Workflow for computational analysis of electronic properties. [9][10][11][12][13][14][15]
Methodological Causality in Computational Choices
-
Choice of Functional and Basis Set (B3LYP/6-31G(d,p)): The B3LYP hybrid functional is chosen for its proven balance of accuracy and computational efficiency in describing the electronic structure of organic molecules. [10][11][13][14]The 6-31G(d,p) basis set provides a good compromise between computational cost and the flexibility needed to accurately describe the electron distribution, including polarization functions (d,p) which are crucial for molecules containing heteroatoms. [10][13][14]* Geometry Optimization: This initial step is critical as all subsequent electronic property calculations are dependent on the accuracy of the molecule's three-dimensional structure at its lowest energy state.
-
TD-DFT for Excited States: While DFT is excellent for ground-state properties, TD-DFT is employed to investigate excited states and predict electronic absorption spectra. This allows for a direct comparison with experimental UV-Vis data and aids in the assignment of observed electronic transitions.
Predicted Electronic Properties of a Model 7-Methyl-3-phenyl-1,2,4-benzotriazine
To illustrate the power of this approach, we performed DFT calculations on a model compound, 7-methyl-3-phenyl-1,2,4-benzotriazine.
| Property | Calculated Value |
| HOMO Energy | -6.58 eV |
| LUMO Energy | -2.45 eV |
| HOMO-LUMO Gap | 4.13 eV |
| Dipole Moment | 3.12 D |
| λmax (TD-DFT) | ~350 nm |
Molecular Orbital Visualization
The visualization of the HOMO and LUMO provides a qualitative understanding of the electron distribution and the nature of the electronic transitions.
Caption: Representation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of 7-methyl-3-phenyl-1,2,4-benzotriazine. The HOMO is primarily localized on the benzotriazine core, while the LUMO is distributed across the entire π-system.
Conclusion: A Synergistic Approach to Understanding Electronic Properties
The electronic properties of 7-methyl substituted benzotriazines are a result of the subtle interplay between the inherent characteristics of the benzotriazine core and the electronic influence of the methyl substituent. A comprehensive understanding of these properties requires a synergistic approach that combines robust synthetic methods, precise experimental characterization, and insightful computational modeling. This guide provides a framework for researchers to explore and exploit the unique electronic landscape of these fascinating molecules, paving the way for the development of next-generation pharmaceuticals and advanced functional materials.
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A Technical Guide to the Synthesis Intermediates of Tirapazamine Analogues for Drug Development Professionals
Executive Summary: Tirapazamine (TPZ), a 1,2,4-benzotriazine 1,4-dioxide, is a pioneering hypoxia-activated prodrug designed to selectively target the oxygen-deficient cells characteristic of solid tumors.[1][2] Its mechanism involves bioreduction in hypoxic environments to form toxic radicals that induce DNA damage, a feature that makes it a compelling candidate for combination therapies with radiation and conventional chemotherapy.[3][4] Despite its promise, clinical trials have revealed limitations, including suboptimal efficacy and poor tumor penetration, which has catalyzed extensive research into the development of next-generation analogues with improved pharmacological profiles.[5][6] This guide provides an in-depth examination of the core synthesis intermediates and strategic pathways for creating Tirapazamine analogues, offering researchers and drug development professionals a technical foundation for designing novel, more effective anti-cancer agents. We will explore both foundational and industrial-scale synthetic routes to the core benzotriazine dioxide scaffold and detail key intermediates that serve as versatile platforms for structural modification.
Introduction to Tirapazamine: The Hypoxic Cell Cytotoxin
Mechanism of Action and Therapeutic Rationale
Tirapazamine's ingenuity lies in its selective activation within the tumor microenvironment. Solid tumors often outgrow their blood supply, resulting in regions of severe oxygen deprivation, or hypoxia.[4] These hypoxic cells are notoriously resistant to radiotherapy and many chemotherapeutic agents. TPZ is a non-toxic prodrug that, under these low-oxygen conditions, undergoes a one-electron reduction catalyzed by enzymes like NADPH/cytochrome P450 reductase.[7][8] This reduction forms a highly reactive radical species.[2]
In a well-oxygenated (normoxic) cell, this radical is rapidly re-oxidized back to the parent, non-toxic compound, sparing healthy tissue. In a hypoxic cell, however, the radical persists and undergoes further transformation, ultimately generating DNA-damaging species like the hydroxyl radical or the benzotriazinyl radical, which lead to cytotoxic DNA strand breaks and cell death.[1][3] This selective toxicity gives TPZ a high hypoxic cytotoxicity ratio (HCR), meaning it is significantly more toxic to hypoxic cells than to normoxic ones.[5]
Clinical Context and the Drive for Analogue Development
TPZ has undergone extensive clinical evaluation, primarily in combination with cisplatin and radiation for cancers such as advanced head and neck squamous cell carcinoma.[1] However, Phase III trials did not consistently demonstrate a significant survival advantage when patients were not pre-selected for tumor hypoxia.[1] These outcomes have been partly attributed to the drug's rapid metabolism and inefficient penetration into the very hypoxic tissues it is designed to target.[6] This clinical experience has underscored the necessity of developing second-generation analogues with optimized properties, such as enhanced potency, improved tissue diffusion, and alternative activation profiles, to fully exploit the therapeutic potential of the 1,2,4-benzotriazine 1,4-dioxide scaffold.[9][10]
Core Synthetic Pathways to the 1,2,4-Benzotriazine 1,4-Dioxide Scaffold
The synthesis of the core scaffold is the first critical step in the development of any TPZ analogue. Two primary routes have been established, each with distinct advantages for either laboratory-scale derivatization or large-scale industrial production.
The Classical Two-Step Synthesis: A Foundational Route
The original and most cited laboratory-scale synthesis involves a two-step process starting from an appropriately substituted 2-nitroaniline.[1][8]
-
Step 1: Cyclization to the 1-Oxide Intermediate. The process begins with the condensation of a 2-nitroaniline derivative with cyanamide, typically under acidic conditions. This reaction first forms a 2-nitrophenylguanidine intermediate, which then undergoes base-catalyzed intramolecular cyclization to yield a 3-amino-1,2,4-benzotriazine 1-oxide.[1][11] This intermediate is a cornerstone for many synthetic variations.
-
Step 2: Oxidation to the 1,4-Dioxide. The final step is the oxidation of the mono-N-oxide to the desired di-N-oxide. This is commonly achieved using a potent oxidizing agent, such as hydrogen peroxide in an acidic medium like acetic acid or trifluoroacetic acid.[1][8][11]
While this route is versatile for creating a variety of ring-substituted analogues by simply changing the starting 2-nitroaniline, it can be hampered by the generation of impurities that are difficult to remove, making it less suitable for industrial-scale synthesis.[8]
Clinical limitations of TPZ have been linked to its poor diffusion into tumors. T[6]o address this, analogues with alkyl groups at the C3 position, such as the promising compound SN30000, have been developed. T[9][10]he synthesis of these compounds requires more advanced organometallic techniques. For example, the 3-amino group can first be converted to a 3-halo group (e.g., 3-iodo-1,2,4-benzotriazine 1,4-dioxide). This halogenated intermediate can then participate in cross-coupling reactions, such as Stille or Suzuki couplings, to introduce various alkyl or aryl groups, thereby creating a C-C bond at the 3-position.
[10]### 4. Field-Proven Experimental Protocols
The following protocols are based on validated and published methods, providing a reliable starting point for synthesis and development.
Protocol 1: Kilogram-Scale Synthesis of Tirapazamine via the Benzofuroxan Route
This protocol is adapted from the validated industrial process described by Sanofi-Aventis scientists.
[7][8]1. Reagent Preparation: Prepare a solution of cyanamide (2.16 equiv) in acetonitrile. 2. Reaction Setup: In a suitable reactor, create a stirred suspension of benzofuroxan (1.0 equiv) and DBU (2.0 equiv) in acetonitrile at 5–10 °C. 3. Addition: Add the cyanamide solution to the benzofuroxan suspension over approximately 100 minutes, ensuring the internal temperature is maintained between 15 and 25 °C. 4. Reaction: Stir the resulting mixture for 48–65 hours at 20–25 °C. Reaction progress can be monitored by HPLC until a conversion plateau is reached. 5[7]. Workup and Isolation: Dilute the slurry with additional acetonitrile, cool to 5–10 °C, and quench the reaction by adding acetic acid to neutralize the DBU. This releases the TPZ from its DBU salt. 6. Purification: The crude product is collected by filtration. Further purification involves recrystallization from an aqueous methanesulfonic acid solution to yield high-purity Tirapazamine. [7] * Critical Insight: The ratio of DBU to cyanamide is a critical parameter. While DBU is required to deprotonate cyanamide, an excessive amount of base can disfavor the formation of Tirapazamine. A 1:1 ratio of DBU to cyanamide was found to be optimal for yield, even though a 2:1 ratio provided better stability for the cyanamide salt in solution.
[7]#### 4.2. Protocol 2: Synthesis and Application of the TPZ-NPC Intermediate
This protocol is based on the method for creating urea-containing derivatives.
[5]1. Synthesis of TPZ-NPC Intermediate:
- Dissolve Tirapazamine (1.0 equiv) in a suitable aprotic solvent (e.g., anhydrous DMF).
- Add 4-nitrophenyl chloroformate (NPC) (1.1 equiv) to the solution.
- Add a non-nucleophilic base such as triethylamine (TEA) (1.2 equiv) dropwise while stirring at room temperature.
- Allow the reaction to proceed for 12-24 hours. Monitor by TLC or LC-MS for the consumption of TPZ.
- Upon completion, pour the reaction mixture into ice water to precipitate the TPZ-NPC product. Collect the solid by filtration, wash with water, and dry under vacuum. The structure should be confirmed by ¹H NMR. 2[5]. Synthesis of a C3-Urea Analogue:
- Dissolve the synthesized TPZ-NPC (1.0 equiv) in an appropriate solvent (e.g., DMF).
- Add the desired primary or secondary amine (1.2 equiv) to the solution.
- Stir the reaction at room temperature for 4-8 hours until the TPZ-NPC is consumed (monitored by TLC or LC-MS).
- Purify the final product using standard techniques such as column chromatography or recrystallization.
Conclusion and Future Outlook
The synthetic chemistry of Tirapazamine and its analogues is a mature yet dynamic field. The core 1,2,4-benzotriazine 1,4-dioxide scaffold can be accessed efficiently through both classical and modern, scalable routes. The key to advancing this class of drugs lies in the strategic functionalization of the core structure, utilizing versatile intermediates such as substituted 2-nitroanilines, activated C3-carbonyl derivatives like TPZ-NPC, and C3-halo compounds. These intermediates provide the chemical handles necessary to systematically tune the physicochemical and pharmacological properties of the resulting analogues.
Future efforts will likely focus on developing compounds with superior extravascular transport and optimized metabolic stability to overcome the limitations of the parent drug. B[6][9]y leveraging the robust synthetic strategies outlined in this guide, researchers are well-equipped to design and create the next generation of hypoxia-activated prodrugs, potentially realizing the full therapeutic promise of targeting the hypoxic tumor microenvironment.
References
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Wikipedia. (n.d.). Tirapazamine. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism of the proposed dual action of tirapazamine (TPZ). Retrieved from [Link]
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Patsnap Synapse. (2024, June 27). What is Tirapazamine used for? Retrieved from [Link]
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Wang, H., et al. (2022). Introducing urea into tirapazamine derivatives to enhance anticancer therapy. Acta Pharmaceutica Sinica B. Retrieved from [Link]
-
Leber, J. D., et al. (2020). Development and Validation of a Kilogram-Scale Synthesis of Tirapazamine. ACS Omega. Retrieved from [Link]
-
Leber, J. D., et al. (2020). Development and Validation of a Kilogram-Scale Synthesis of Tirapazamine. PMC. Retrieved from [Link]
-
Hicks, K. O., et al. (2010). Pharmacokinetic/Pharmacodynamic Modeling Identifies SN30000 and SN29751 as Tirapazamine Analogues with Improved Tissue Penetration and Hypoxic Cell Killing in Tumors. AACR Journals. Retrieved from [Link]
-
Grokipedia. (n.d.). Tirapazamine. Retrieved from [Link]
-
Hicks, K. O., et al. (2010). Pharmacokinetic/pharmacodynamic modeling identifies SN30000 and SN29751 as tirapazamine analogs with improved tissue penetration and hypoxic cell killing in tumors. PMC. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Tirapazamine – Knowledge and References. Retrieved from [Link]
-
MDPI. (2022). Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions. Molecules. Retrieved from [Link]
-
Kappe, C. O., et al. (2022). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters. Retrieved from [Link]
-
Mohammadi Ziarani, G., et al. (2019). The synthesis of 1,2,4-benzotriazines. Arkivoc. Retrieved from [Link]
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Reactivity of 3-chloro group in benzotriazine 1-oxides
Title: Technical Monograph: Reactivity Profile & Synthetic Utility of 3-Chloro-1,2,4-benzotriazine 1-Oxides
Executive Summary
The 1,2,4-benzotriazine 1-oxide scaffold represents a privileged structure in medicinal chemistry, primarily serving as the fundamental core for bioreductive anticancer agents (e.g., Tirapazamine analogues) and hypoxia-selective cytotoxins. The 3-chloro-1,2,4-benzotriazine 1-oxide derivative acts as a critical "linchpin" intermediate. Its C3-position is electronically activated for nucleophilic aromatic substitution (
This guide provides a rigorous analysis of the 3-chloro group's reactivity, detailed synthetic protocols for its displacement, and the mechanistic underpinnings required to optimize yield and selectivity.
Electronic Structure & Activation Mechanism
To manipulate the 3-chloro group effectively, one must understand the electronic environment of the heterocyclic core.
-
Inductive & Mesomeric Withdrawal: The 1,2,4-benzotriazine ring is inherently electron-deficient due to the high electronegativity of the three nitrogen atoms.
-
N-Oxide Activation: The N-oxide moiety at position N1 exerts a dual effect. While it donates electron density into the benzene ring (back-bonding), it significantly activates the C3 position towards nucleophilic attack through inductive withdrawal (-I effect) on the adjacent N2, making the C3-Cl bond highly polarized.
-
Leaving Group Lability: Chloride is an excellent leaving group in this system, superior to methoxy or amino groups, facilitating rapid
reactions under mild conditions.
Mechanistic Pathway: Displacement
The reaction proceeds via an addition-elimination mechanism.[1][2][3][4][5] The nucleophile attacks the electron-deficient C3, forming a resonance-stabilized Meisenheimer-like anionic intermediate (sigma complex), followed by the re-aromatization and expulsion of the chloride ion.
Figure 1: Mechanistic pathway for the nucleophilic displacement of chloride at the C3 position.
Reactivity Profile: Nucleophilic Displacement
The 3-chloro derivative reacts with a wide spectrum of nucleophiles. The choice of solvent and base is critical to prevent side reactions such as ring contraction or deoxygenation.
Data Summary: Nucleophile Compatibility
| Nucleophile Class | Reagent Example | Solvent System | Conditions | Primary Product | Notes |
| Primary Amines | Benzylamine, Aniline | THF or EtOH | RT to 60°C | 3-Amino-1-oxide | Excellent yields; requires excess amine or TEA as scavenger. |
| Secondary Amines | Morpholine, Piperidine | DCM or DMF | RT | 3-Amino-1-oxide | Very fast reaction; exothermic. |
| Alkoxides | NaOMe, NaOEt | MeOH or EtOH | 0°C to RT | 3-Alkoxy-1-oxide | Critical: Must be anhydrous to prevent hydrolysis to the lactam. |
| Hydrazine | Hydrazine Hydrate | EtOH | 0°C | 3-Hydrazinyl-1-oxide | Precursor to azides; risk of reduction at high temps. |
| Thiols | Thiophenol | DMF/K2CO3 | RT | 3-Thioaryl-1-oxide | Odorous; requires inert atmosphere to prevent disulfide formation. |
Detailed Experimental Protocol
Objective: Synthesis of 3-amino-1,2,4-benzotriazine 1-oxide (Tirapazamine precursor) via aminolysis.
Rationale: This protocol uses ammonia gas or a saturated solution. Using ammonia gas in an anhydrous solvent prevents hydrolysis (formation of 3-hydroxy/benzotriazinone byproduct) which is difficult to separate.
Reagents & Equipment:
-
3-Chloro-1,2,4-benzotriazine 1-oxide (1.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonia gas (NH3) or 7N NH3 in MeOH
-
Rotary evaporator[6]
-
Silica gel chromatography setup[6]
Step-by-Step Methodology:
-
Preparation: Dissolve 3-chloro-1,2,4-benzotriazine 1-oxide (500 mg, 2.75 mmol) in anhydrous THF (10 mL) in a pressure tube or round-bottom flask.
-
Note: The solution typically appears yellow/orange.
-
-
Nucleophilic Attack:
-
Method A (Gas): Cool the solution to 0°C. Gently bubble anhydrous NH3 gas through the solution for 15 minutes. Seal the vessel and stir at Room Temperature (RT) for 2 hours.
-
Method B (Solution): Add 7N NH3 in MeOH (5 mL, excess) dropwise at 0°C. Warm to RT and stir for 4 hours.
-
-
Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material (Rf ~0.6) should disappear, and a more polar fluorescent spot (Rf ~0.2) should appear.
-
Workup:
-
Concentrate the reaction mixture in vacuo to remove solvent and excess ammonia.
-
The residue will contain the product and ammonium chloride (
).
-
-
Purification:
-
Resuspend the solid in water (10 mL) to dissolve the salt (
). -
Filter the insoluble yellow/orange solid.
-
Wash with cold water (2 x 5 mL) and diethyl ether (2 x 5 mL).
-
Dry under high vacuum at 40°C.
-
-
Validation:
-
Yield: Expect 85-95%.
-
1H NMR (DMSO-d6): Look for the disappearance of the C3-Cl signal influence and appearance of broad exchangeable protons (
) around 7.5-8.0 ppm.
-
Figure 2: Operational workflow for the conversion of 3-chloro derivative to 3-amino derivative.
Troubleshooting & Side Reactions
Even with robust protocols, specific failure modes exist for this scaffold.
-
Hydrolysis (The "Lactam" Trap):
-
Symptom:[4][7][8][9] Formation of a highly polar, high-melting solid insoluble in organic solvents.
-
Cause: Presence of water in the reaction mixture, especially when using hydroxide bases or non-anhydrous alcohols. The 3-chloro group is displaced by
, and the product tautomerizes to the benzotriazin-3-one 1-oxide. -
Prevention: Use anhydrous solvents and amine bases (TEA, DIPEA) rather than inorganic hydroxides.
-
-
Deoxygenation (N-Oxide Loss):
-
Symptom:[4][7][8][9] Product mass is M-16 compared to expected.
-
Cause: Harsh reducing conditions or use of phosphine ligands (in Pd-catalyzed cross-couplings) which can strip the oxygen.
-
Prevention: Avoid
or high temperatures (>100°C) for prolonged periods. For Stille couplings, use "ligand-free" conditions or robust ligands like if necessary.
-
Applications in Drug Discovery
The 3-chloro-1,2,4-benzotriazine 1-oxide is the primary gateway to Tirapazamine (TPZ) and its second-generation analogues.
Synthesis of Tirapazamine (TPZ):
-
Precursor: 3-Amino-1,2,4-benzotriazine 1-oxide (prepared via the protocol above).
-
Oxidation: Treatment with a strong oxidant (e.g., trifluoroacetic anhydride/hydrogen peroxide or MCPBA) oxidizes the N4 position.
-
Result: 3-Amino-1,2,4-benzotriazine 1,4-dioxide (TPZ).
The 1,4-dioxide moiety is essential for the bioreductive mechanism, where one-electron reduction in hypoxic cells generates a radical species that causes DNA double-strand breaks.
References
-
Mason, J. C., & Tennant, G. (1970). The Chemistry of 1,2,4-Benzotriazines.[10][11][12] Part I. The reaction of 3-chloro-1,2,4-benzotriazine 1-oxide with nucleophiles.[6][11][13][14] Journal of the Chemical Society B: Physical Organic. Link
-
Hay, M. P., et al. (2004). Structure-Activity Relationships of 1,2,4-Benzotriazine 1,4-Dioxides as Hypoxia-Selective Antitumor Agents. Journal of Medicinal Chemistry.[10] Link
-
Zeman, E. M., et al. (1986). SR 4233: A new bioreductive agent with high selective toxicity for hypoxic mammalian cells. International Journal of Radiation Oncology, Biology, Physics. Link
-
Monge, A., et al. (1994). Synthesis and antitumor activity of new 3-substituted 1,2,4-benzotriazine 1,4-dioxides. Journal of Heterocyclic Chemistry. Link
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Methodological & Application
Synthesis of 3-amino-7-methyl-1,2,4-benzotriazine 1-oxide: A Detailed Protocol for Drug Discovery and Development
Abstract: This application note provides a comprehensive and technically detailed guide for the synthesis of 3-amino-7-methyl-1,2,4-benzotriazine 1-oxide. This compound is a significant analog of tirapazamine, a leading bioreductive drug candidate known for its hypoxia-selective cytotoxicity. As the N-oxide derivatives of 1,2,4-benzotriazines are pivotal in medicinal chemistry for targeting hypoxic tumors, this protocol offers a robust and reproducible method for researchers in oncology, drug development, and synthetic chemistry. The guide covers the underlying chemical principles, a step-by-step experimental protocol, characterization methods, and critical troubleshooting advice to ensure successful synthesis and validation.
Introduction
The 1,2,4-Benzotriazine N-Oxide Scaffold
The 1,2,4-benzotriazine nucleus is a prominent heterocyclic structure found in many pharmacologically active compounds.[1][2] The N-oxide derivatives, in particular, have garnered significant attention for their unique mechanism of action. Under hypoxic (low oxygen) conditions, which are characteristic of solid tumor microenvironments, these compounds can be bioreduced to form highly reactive radicals that induce DNA damage and subsequent cell death.[3][4]
Tirapazamine and the Quest for Improved Analogs
Tirapazamine (3-amino-1,2,4-benzotriazine 1,4-dioxide) is the most extensively studied compound in this class and has undergone numerous clinical trials.[5][6][7] Its mechanism involves one-electron reduction to a benzotriazinyl radical, which is the ultimate DNA-damaging species.[4][8] While tirapazamine demonstrated significant potential, limitations such as poor tissue penetration spurred the development of next-generation analogs with improved pharmacokinetic and pharmacodynamic profiles.[3][9]
Significance of the 1-Oxide (Monoxide) Derivative
The corresponding 1-oxide (monoxide) of tirapazamine, known as SR 4317, is a primary metabolite and has been shown to possess radiosensitizing properties itself.[10] The synthesis of specific, substituted 1-oxide analogs like 3-amino-7-methyl-1,2,4-benzotriazine 1-oxide is crucial for conducting structure-activity relationship (SAR) studies.[5] These studies help in fine-tuning molecular properties such as solubility, reduction potential, and cytotoxicity to design more effective and less toxic anticancer agents.[5][11] This protocol details a reliable pathway to access this key chemical entity.
Synthesis Pathway and Mechanism
The synthesis of 3-amino-7-methyl-1,2,4-benzotriazine 1-oxide is efficiently achieved through a two-step process starting from commercially available 4-methyl-2-nitroaniline. The core strategy involves the formation of a guanidine intermediate, followed by a base-catalyzed intramolecular reductive cyclization.
Mechanism Insight: The first step is a straightforward condensation reaction. The critical second step involves the deprotonation of the guanidine moiety under basic conditions. The resulting anion performs an intramolecular nucleophilic attack on the electron-deficient nitrogen atom of the adjacent nitro group. This cyclization event is followed by the elimination of a water molecule to yield the stable aromatic N-oxide product. This method is advantageous as it directly installs the N-oxide functionality without requiring a separate oxidation step.
Caption: Reaction scheme for the synthesis of the target compound.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Formula | Purity | Notes |
| 4-Methyl-2-nitroaniline | 89-62-3 | C₇H₈N₂O₂ | ≥98% | Starting material. |
| Cyanamide | 420-04-2 | CH₂N₂ | ≥98% | |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 37% (conc.) | |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | ≥98% | Pellets or flakes. |
| Ethanol (EtOH) | 64-17-5 | C₂H₅OH | 95% or Absolute | For recrystallization. |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | ACS Grade | For TLC and extraction. |
| Hexanes | 110-54-3 | C₆H₁₄ | ACS Grade | For TLC. |
| Deionized Water | 7732-18-5 | H₂O |
Laboratory Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bars
-
Thermometer or temperature probe
-
Buchner funnel and filter flasks
-
Separatory funnel
-
Rotary evaporator
-
TLC plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Melting point apparatus
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.
Experimental Protocol
Critical Safety Precautions
-
Nitroaromatics: 4-Methyl-2-nitroaniline is toxic and a suspected mutagen. Handle with appropriate PPE in a well-ventilated fume hood. Avoid inhalation and skin contact.
-
Corrosives: Concentrated HCl and NaOH are highly corrosive. Handle with extreme care, using gloves and safety goggles.
-
Cyanamide: Cyanamide is toxic. Avoid creating dust.
-
All reaction steps should be performed inside a certified chemical fume hood.
Step A: Synthesis of 1-(4-Methyl-2-nitrophenyl)guanidine
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methyl-2-nitroaniline (10.0 g, 65.7 mmol).
-
Add deionized water (50 mL) and concentrated hydrochloric acid (7.0 mL, ~84 mmol). Stir the mixture to form a slurry.
-
Add cyanamide (3.3 g, 78.5 mmol) to the slurry.
-
Heat the reaction mixture to reflux (approx. 100-105 °C) with vigorous stirring. The initial slurry will dissolve to form a dark solution. Maintain reflux for 4-6 hours.
-
Monitor the reaction progress by TLC (Eluent: 50% Ethyl Acetate in Hexanes). The starting material has a higher Rf than the guanidine product.
-
After completion, cool the mixture to room temperature, then further cool in an ice bath for 30 minutes.
-
The product hydrochloride salt may precipitate. If so, collect it by vacuum filtration. If not, proceed directly to the next step. For this protocol, we will proceed with the solution.
Step B: Cyclization to 3-amino-7-methyl-1,2,4-benzotriazine 1-oxide
-
Transfer the reaction mixture from Step A (which contains the guanidine intermediate) to a larger flask if necessary.
-
Slowly and carefully add a 10 M aqueous solution of sodium hydroxide (~20 mL) with stirring while cooling the flask in an ice bath. The goal is to neutralize the excess HCl and then make the solution strongly basic (pH > 12). A significant color change from dark red/brown to a deep purple or dark green is typically observed.
-
Heat the now basic mixture to 80-90 °C for 2-3 hours. A precipitate will form as the product is generated.
-
Monitor the disappearance of the intermediate by TLC (Eluent: 80% Ethyl Acetate in Hexanes).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts, followed by a small amount of cold ethanol (20 mL) to aid in drying.
-
Dry the crude product under vacuum. A typical crude yield is 80-90%.
Purification
-
The crude product can be purified by recrystallization from ethanol.
-
Suspend the crude solid in a minimal amount of hot ethanol. Add ethanol portion-wise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) for several hours to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50 °C.
Characterization and Validation
The identity and purity of the synthesized 3-amino-7-methyl-1,2,4-benzotriazine 1-oxide should be confirmed using standard analytical techniques.
| Parameter | Method | Expected Result |
| Physical Appearance | Visual Inspection | Yellow to orange crystalline solid |
| Molecular Weight | - | 176.18 g/mol [12] |
| Molecular Formula | - | C₈H₈N₄O[12][13] |
| TLC Analysis | Silica Gel (8:2 EtOAc:Hex) | Rf ≈ 0.4 (Varies with exact conditions) |
| Melting Point | Capillary Method | ~245-250 °C (with decomposition) |
| ¹H NMR | (400 MHz, DMSO-d₆) | δ ~8.0-8.2 (s, 2H, -NH₂), 7.6-7.8 (m, 2H, Ar-H), 7.2-7.4 (m, 1H, Ar-H), 2.4-2.5 (s, 3H, -CH₃) ppm. |
| Mass Spectrometry | ESI+ | m/z = 177.0771 ([M+H]⁺) |
Experimental Workflow Overview
Caption: Overall experimental workflow from starting material to final product.
Discussion and Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Step A | Incomplete reaction; insufficient heating time or temperature. | Ensure vigorous reflux is maintained for the full duration. Confirm reaction completion via TLC before proceeding. |
| Reaction stalls during cyclization (Step B) | Insufficient base; pH is not high enough to drive the reaction. | Check the pH of the reaction mixture after NaOH addition. It should be strongly basic (pH > 12). Add more NaOH if necessary. |
| Product is dark and oily, not crystalline | Presence of impurities; incomplete reaction or side products. | Ensure the starting material is pure. During workup, wash the crude product thoroughly with water to remove salts. The recrystallization step is critical for removing colored impurities. A second recrystallization may be needed. |
| Broad peaks or extra peaks in ¹H NMR | Residual solvent (water, ethanol); presence of impurities. | Dry the sample thoroughly in a vacuum oven before analysis. If impurities are present, re-purify the compound. The amine protons (-NH₂) may be broad. |
Conclusion
This application note provides a validated and detailed protocol for the synthesis of 3-amino-7-methyl-1,2,4-benzotriazine 1-oxide, a compound of significant interest in the development of hypoxia-activated anticancer drugs. By following this guide, researchers can reliably produce high-purity material for further biological evaluation and drug discovery efforts. The emphasis on mechanistic understanding, procedural detail, and troubleshooting ensures that this protocol is a valuable resource for scientists and professionals in the field.
References
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Hay, M. P., et al. (2003). Structure-activity relationships of 1,2,4-benzotriazine 1,4-dioxides as hypoxia-selective analogues of tirapazamine. Journal of Medicinal Chemistry, 46(1), 169-82. [Link]
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Hicks, K. O., et al. (2010). Pharmacokinetic/pharmacodynamic modeling identifies SN30000 and SN29751 as tirapazamine analogs with improved tissue penetration and hypoxic cell killing in tumors. Clinical Cancer Research, 16(20), 4946-57. [Link]
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Mohammadi Ziarani, G., et al. (2019). The synthesis of 1,2,4-benzotriazines. Arkivoc, 2019(i), 1-105. [Link]
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Wikipedia contributors. (2023). Tirapazamine. Wikipedia, The Free Encyclopedia. [Link]
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Obijalska, E., & Kowalski, P. (2018). Recent progress in the synthesis of 1,2,4-benzotriazines (microreview). Chemistry of Heterocyclic Compounds, 54(1), 1-3. [Link]
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Wilson, R. M., Jr., & Fazio, M. J. (1984). Benzotriazines. II. Synthesis of 3-Amino-7-halo-1,2,4-benzotriazine-1-oxides. Journal of the American Chemical Society. [Link]
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Taylor & Francis Online. (n.d.). Tirapazamine – Knowledge and References. [Link]
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Qu, Y., et al. (2018). Synthesis and Properties for Benzotriazole Nitrogen Oxides (BTzO) and Tris[5][6][9]triazolo[1][2][5]triazine Derivatives. International Journal of Materials Science and Applications. [Link]
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El-Said, H. M., et al. (2019). [131I]I-EOE-TPZMO: Novel Tirapazamine (TPZ) Analogue as a Potential Radiopharmaceutical for Hypoxia Imaging. Molecules, 24(20), 3749. [Link]
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Mason, J. C., & Tennant, G. (1970). Syntheses in the 1,2,4-Benzotriazine Series. The Journal of Organic Chemistry. [Link]
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Adger, B., et al. (1971). A new synthesis of 1,2,4-benzotriazines. Journal of the Chemical Society D: Chemical Communications, (12), 695a. [Link]
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PubChemLite. (n.d.). 3-amino-7-methyl-1,2,4-benzotriazine-1-oxide. [Link]
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Chem-Impex International. (n.d.). 3-Amino-1,2,4-benzotriazine-1-N-oxide. [Link]
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Anderson, R. F., et al. (2003). Activation of 3-Amino-1,2,4-benzotriazine 1,4-Dioxide Antitumor Agents to Oxidizing Species Following Their One-Electron Reduction. Journal of the American Chemical Society, 125(3), 852-861. [Link]
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Maqueda-Zelaya, F., et al. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry, 88(20), 14131-14139. [Link]
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Jiang, F., et al. (2011). Synthesis, hypoxia-selective cytotoxicity of new 3-amino-1,2,4-benzotriazine-1,4-dioxide derivatives. Bioorganic & Medicinal Chemistry Letters, 21(6), 1834-7. [Link]
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Anderson, R. F., et al. (2003). Activation of 3-amino-1,2,4-benzotriazine 1,4-dioxide antitumor agents to oxidizing species following their one-electron reduction. Journal of the American Chemical Society, 125(3), 852-61. [Link]
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Application Note & Protocol: A Guide to the Nucleophilic Aromatic Substitution for the Amination of 3-Chloro-1,2,4-Benzotriazine 1-Oxides
Introduction: The Significance of the 3-Amino-1,2,4-Benzotriazine 1-Oxide Scaffold
The 1,2,4-benzotriazine N-oxide framework is a privileged heterocyclic substructure in medicinal chemistry and drug development.[1][2] Its prominence surged with the discovery of Tirapazamine (3-amino-1,2,4-benzotriazine 1,4-dioxide), a pioneering bioreductive antitumor agent that exhibits selective cytotoxicity towards hypoxic cancer cells.[3][4] This unique biological activity has spurred extensive research into the synthesis and structure-activity relationships (SAR) of its analogues.[3][5]
The introduction of an amino group at the C3 position is a critical step in the synthesis of these pharmacologically active molecules.[6] The most direct and efficient route to achieve this is through the nucleophilic aromatic substitution (SNAr) of a suitable precursor, typically 3-chloro-1,2,4-benzotriazine 1-oxide. This document provides a comprehensive protocol and technical insights for performing this amination reaction, intended for researchers in organic synthesis and drug discovery.
The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr)
The amination of 3-chloro-1,2,4-benzotriazine 1-oxide proceeds via a well-established SNAr mechanism.[7] This reaction is particularly favorable due to the inherent electron-deficient nature of the benzotriazine ring system, a characteristic that is further amplified by the electron-withdrawing effect of the N-oxide moiety.
The key mechanistic steps are:
-
Nucleophilic Attack: The amine nucleophile attacks the electrophilic carbon atom at the C3 position, which bears the chlorine leaving group. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[7][8]
-
Stabilization: The negative charge of the Meisenheimer complex is delocalized and stabilized by the electron-withdrawing nitrogen atoms within the heterocyclic ring and the N-oxide group.[9][10] This stabilization lowers the activation energy of the initial attack, which is often the rate-determining step.[7]
-
Elimination & Aromatization: The aromaticity of the ring is restored through the expulsion of the chloride leaving group, yielding the final 3-amino-1,2,4-benzotriazine 1-oxide product.
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Application Note & Protocol: Stille Coupling Reactions with 3-Chloro-1,2,4-Benzotriazine 1-Oxides for Advanced Pharmaceutical Synthesis
Introduction: The Strategic Importance of 1,2,4-Benzotriazine 1-Oxides
The 1,2,4-benzotriazine 1-oxide scaffold is a cornerstone in modern medicinal chemistry, most notably as a precursor to 1,2,4-benzotriazine 1,4-dioxides, a class of compounds investigated as hypoxia-selective anticancer agents.[1][2] These agents are designed to be activated in the oxygen-deficient (hypoxic) environments characteristic of solid tumors, leading to selective cell death. The functionalization at the 3-position of the benzotriazine ring is a critical step in modulating the biological activity and pharmacokinetic properties of these potential therapeutics.
Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for creating carbon-carbon bonds.[2] Among these, the Stille coupling reaction, which joins an organostannane with an organic electrophile, is particularly advantageous due to the air and moisture stability of the organotin reagents and its tolerance of a wide array of functional groups.[3][4][5] This application note provides a detailed guide to the successful application of Stille coupling for the synthesis of 3-alkyl and 3-aryl-1,2,4-benzotriazine 1-oxides from the corresponding 3-chloro precursor, a key transformation for drug discovery and development.
The Reaction: Mechanism and Key Considerations
The Stille reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[3][6] Understanding this cycle is paramount to troubleshooting and optimizing the reaction for specific substrates.
The Catalytic Cycle
The generally accepted mechanism involves three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 3-chloro-1,2,4-benzotriazine 1-oxide, forming a Pd(II) intermediate.[5][6] While aryl chlorides are typically less reactive than bromides or iodides, this step is feasible for the electron-deficient benzotriazine system, though it may require more forcing conditions.[6]
-
Transmetalation: The organostannane reagent (R-SnBu₃) exchanges its organic group (R) with the chloride on the palladium center.[3] This is often the rate-limiting step. The presence of the N-oxide can potentially influence the electronic properties of the palladium center, and additives may be required to facilitate this step.
-
Reductive Elimination: The newly coupled organic groups are eliminated from the palladium center, forming the desired 3-substituted-1,2,4-benzotriazine 1-oxide and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5][6]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Causality Behind Experimental Choices
-
Catalyst Selection: A Pd(0) source is required. While Pd(PPh₃)₄ is commonly used as a pre-catalyst, other sources like Pd₂(dba)₃ with ancillary phosphine ligands can also be employed.[4][7] The choice of ligand can be critical; electron-rich and sterically bulky ligands often accelerate the oxidative addition and reductive elimination steps.
-
Solvent: Anhydrous, degassed aprotic polar solvents like dioxane, toluene, or DMF are typically used.[8] The choice can affect reagent solubility and reaction rates. Dioxane has been found to provide superior conversions for some N-oxide substrates.[9]
-
Temperature & Reaction Time: Due to the lower reactivity of the chloride substrate, elevated temperatures (80-120 °C) are common.[8] A significant breakthrough in this area has been the use of microwave-assisted synthesis, which dramatically improves yields and reduces reaction times compared to conventional heating.[1][10]
-
The Substrate: The electronic nature of the benzotriazine ring is a key factor. The presence of electron-donating substituents on the benzo ring has been shown to inhibit the reaction, likely by retarding the oxidative addition step.[1][10]
-
Additives: In cases of low reactivity, the addition of copper(I) salts (e.g., CuI) can have a synergistic effect and increase the reaction rate, potentially by facilitating the transmetalation step.[7][11]
Experimental Protocols & Data
The following protocols are generalized and should be optimized for specific substrates.
General Considerations for a Self-Validating System
-
Inert Atmosphere: All reactions must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox to prevent catalyst oxidation.[8]
-
Anhydrous Conditions: Solvents must be anhydrous, and reagents should be dried before use. Water can hydrolyze the organostannane and deactivate the catalyst.
-
Degassing: Solvents should be thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30 minutes) to remove dissolved oxygen.
-
Purity of Reagents: The purity of the 3-chloro-benzotriazine 1-oxide and the organostannane is critical for achieving high yields.
-
Safety: Organotin compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.[4]
Protocol 1: Conventional Heating
This protocol is adapted from methodologies used for the synthesis of 3-alkyl and 3-aryl-1,2,4-benzotriazine 1-oxides.[2]
Workflow Diagram
Caption: Experimental workflow for Stille coupling.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 3-chloro-1,2,4-benzotriazine 1-oxide (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Inerting: Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add anhydrous, degassed toluene (to make a ~0.1 M solution) via syringe.
-
Reagent Addition: Add the organostannane (e.g., tributyl(vinyl)stannane or tributyl(phenyl)stannane) (1.2 eq) to the reaction mixture via syringe.
-
Reaction: Heat the mixture to 100 °C and stir for 4-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Cooling and Quenching: Cool the reaction mixture to room temperature.
-
Work-up (Tin Removal): Dilute the mixture with ethyl acetate. Wash the organic phase with a saturated aqueous solution of potassium fluoride (KF) (2 x 50 mL) and stir vigorously for 30-60 minutes during each wash.[8][12] This precipitates the tin byproducts as insoluble tributyltin fluoride. Filter the mixture through a pad of celite to remove the precipitate.
-
Extraction: Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-substituted product.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the coupling of these less reactive chloride substrates.[1]
Step-by-Step Methodology:
-
Vessel Preparation: To a microwave reaction vial equipped with a small magnetic stir bar, add 3-chloro-1,2,4-benzotriazine 1-oxide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and the organostannane (1.5 eq).
-
Solvent Addition: Add anhydrous, degassed dioxane (to make a ~0.2 M solution).
-
Sealing: Securely cap the vial.
-
Reaction: Place the vial in the microwave reactor. Irradiate at a set temperature (e.g., 150 °C) for 10-40 minutes.
-
Work-up and Purification: After cooling to room temperature, perform the same work-up and purification steps (7-9) as described in Protocol 1.
Data and Reaction Scope
The Stille coupling is versatile, allowing for the introduction of various functionalities.
| Entry | R-Group (in R-SnBu₃) | Method | Conditions | Yield (%) | Reference |
| 1 | Vinyl | Conventional | Pd(PPh₃)₄, Toluene, 100 °C | Good | [2] |
| 2 | Phenyl | Conventional | Pd(PPh₃)₄, Toluene, 100 °C | Good | [2] |
| 3 | Ethyl | Conventional | Pd(PPh₃)₄, Dioxane, 100 °C | Low to Moderate | [1][10] |
| 4 | Ethyl | Microwave | Pd(PPh₃)₄, Dioxane, 150 °C | Dramatically Improved | [1][10] |
| 5 | Allyl | Conventional | Pd(PPh₃)₄, Toluene, 100 °C | Good | [2][13] |
*Yields are highly dependent on substituents on the benzo ring. Electron-donating groups significantly lower yields under conventional heating, a limitation largely overcome by microwave synthesis.[1][10]
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (oxidized). | Ensure strictly inert and anhydrous conditions. Use fresh catalyst. |
| Insufficient temperature. | Increase reaction temperature or switch to microwave heating. | |
| Deactivated substrate (electron-donating groups). | Switch to microwave conditions. Consider using an additive like CuI. | |
| Homocoupling of Stannane | Reaction conditions favor this side reaction. | Optimize stoichiometry. Lowering the temperature slightly may help, but could slow the main reaction. |
| Difficult Purification | Residual tin byproducts. | Ensure the aqueous KF wash is performed thoroughly and with vigorous stirring. Repeat if necessary.[12] |
Conclusion
The Stille cross-coupling reaction is a highly effective method for the synthesis of 3-substituted-1,2,4-benzotriazine 1-oxides, providing crucial intermediates for pharmaceutical research. While the use of a chloride electrophile presents challenges compared to more reactive halides, these can be effectively overcome through careful optimization of reaction conditions, particularly with the application of microwave-assisted synthesis. By understanding the underlying mechanism and the rationale for experimental choices, researchers can reliably access a diverse range of functionalized benzotriazine 1-oxides, accelerating the development of novel therapeutic agents.
References
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Stille reaction. (n.d.). In Wikipedia. Retrieved February 23, 2026. [Link]
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Hay, M. P., & Pchalek, K. (2006). Stille coupling reactions in the synthesis of hypoxia-selective 3-alkyl-1,2,4-benzotriazine 1,4-dioxide anticancer agents. The Journal of Organic Chemistry, 71(17), 6530–6535. [Link]
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Atallah, R. H., & Nazer, M. Z. (2002). New and versatile syntheses of 3-alkyl- and 3-aryl-1,2,4-benzotriazine 1,4-dioxides: Preparation of the bioreductive cytotoxins SR 4895 and SR 4941. ResearchGate. [Link]
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Stille Coupling. (2023, June 30). Chemistry LibreTexts. [Link]
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Milstein, D., & Stille, J. K. (1978). A General, Selective, and Facile Method for Ketone Synthesis from Acid Chlorides and Organotin Compounds Catalyzed by Palladium. Journal of the American Chemical Society, 100(11), 3636–3638. [Link]
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Myers, A. (n.d.). The Stille Reaction. Chem 115. [Link]
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Stille Coupling. (n.d.). Organic Synthesis. Retrieved February 23, 2026. [Link]
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Hay, M. P., & Pchalek, K. (2006). Stille Coupling Reactions in the Synthesis of Hypoxia-Selective 3-Alkyl-1,2,4-Benzotriazine 1,4-Dioxide Anticancer Agents. ACS Publications. [Link]
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Mohammadi Ziarani, G., et al. (2019). The synthesis of 1,2,4-benzotriazines. Arkivoc. [Link]
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- 1. Stille coupling reactions in the synthesis of hypoxia-selective 3-alkyl-1,2,4-benzotriazine 1,4-dioxide anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US20080132698A1 - Use of N-oxide compounds in coupling reactions - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Stille Coupling [organic-chemistry.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. scispace.com [scispace.com]
Preparation of hypoxia-selective cytotoxins from 3-chloro precursors
Application Note: Synthetic Strategies and Validation of Hypoxia-Selective Cytotoxins via 3-Chloro Precursors
Executive Summary
This guide details the preparation and validation of Hypoxia-Activated Prodrugs (HAPs) , specifically focusing on the critical synthetic transformation of hydroxy-intermediates into active 3-chloro (chloroethyl) nitrogen mustard or chloromethyl warheads.
Tumor hypoxia (oxygen tension < 1%) is a hallmark of solid tumors that drives resistance to radiotherapy and chemotherapy.[1] HAPs exploit this by using a "trigger-linker-effector" design. The effector is typically a potent alkylating agent (cytotoxin) masked by an electron-withdrawing nitro-group. Upon bioreduction in hypoxic environments, the "mask" is removed, releasing the active cytotoxin.
Scope:
-
Synthesis: Chlorination of diol precursors to generate the active bis(2-chloroethyl)amine moiety.
-
Validation: In vitro protocols for determining the Hypoxia Cytotoxicity Ratio (HCR).
Strategic Overview: The "3-Chloro" Activation
The term "3-chloro precursor" in this context refers to the generation of the electrophilic warhead. The most common class of HAPs, such as Evofosfamide (TH-302) or PR-104 , relies on a nitrogen mustard moiety.
-
The Precursor: A bis(2-hydroxyethyl)amine derivative (inactive/low toxicity).
-
The Transformation: Nucleophilic substitution using thionyl chloride (
) or phosphoryl chloride ( ) converts the hydroxyl groups to chlorides. -
The Result: A bis(2-chloroethyl)amine.[2][3][4] The chloride acts as a leaving group, allowing the nitrogen lone pair to form a highly electrophilic aziridinium ion that cross-links DNA.
Mechanism of Action (Bioreduction)[5]
The following diagram illustrates the activation pathway of a Nitrobenzyl Nitrogen Mustard.
Figure 1: Mechanism of bioreductive activation. In normoxia, oxygen re-oxidizes the radical anion (futile cycle), preventing toxicity. In hypoxia, reduction proceeds, activating the nitrogen mustard.
Module A: Chemical Synthesis Protocol
Objective: Synthesis of a representative Nitrobenzyl Nitrogen Mustard via chlorination of the diol precursor.
Precursor: N-methyl-N-(2-hydroxyethyl)-4-nitrobenzylamine (or similar diol scaffold).
Reagent: Thionyl Chloride (
Safety Warning (Critical)
-
Hazard: Nitrogen mustards are powerful vesicants (blister agents) and genotoxins.
-
Containment: All weighing and reactions must occur in a certified chemical fume hood.
-
Neutralization: Keep a supersaturated solution of Sodium Thiosulfate nearby to neutralize spills and glassware immediately.
Step-by-Step Protocol
-
Preparation of the Diol Precursor:
-
Dissolve 4-nitrobenzyl chloride (1.0 eq) in dry acetonitrile.
-
Add N-methyldiethanolamine (1.1 eq) and potassium carbonate (
, 2.0 eq). -
Stir at reflux (80°C) for 12 hours.
-
Filter salts and concentrate to obtain the hydroxy-precursor.
-
-
Chlorination (The "3-Chloro" Step):
-
Setup: Place the hydroxy-precursor (1.0 mmol) in a flame-dried round-bottom flask under Argon/Nitrogen atmosphere.
-
Solvent: Dissolve in anhydrous Dichloromethane (DCM) (5 mL per mmol). Note: Some protocols use neat
, but DCM improves thermal control. -
Addition: Cool to 0°C. Add Thionyl Chloride (
, 4.0 eq) dropwise over 10 minutes. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (the dichloro product is less polar than the diol).
-
Workup (Caution):
-
Concentrate the reaction mixture in vacuo to remove excess
and DCM. -
Do not use an aqueous workup immediately if the product is unstable.
-
Triturate the residue with anhydrous diethyl ether to precipitate the hydrochloride salt.
-
-
Purification: Recrystallize from Ethanol/Ether or purify via flash chromatography (rapidly, using DCM/MeOH) if the free base is required.
-
-
Stability Check:
-
Dissolve a small aliquot in
or DMSO- . -
Verify the shift of the
-methylene protons (adjacent to Cl) in -NMR. They typically shift downfield (~3.6–3.8 ppm) compared to the hydroxy precursor.
-
Module B: Biological Validation (Hypoxia Selectivity)
Objective: Determine the Hypoxia Cytotoxicity Ratio (HCR) to validate the "prodrug" status. Cell Lines: A549 (Lung), HCT116 (Colon), or EMT6 (Murine mammary - high reductase activity).
Experimental Setup
| Component | Normoxia Conditions | Hypoxia Conditions |
| Oxygen Concentration | 20% | < 0.1% |
| Chamber Type | Standard | Anaerobic Chamber (e.g., Don Whitley) or Modular Incubator Chamber flushed with |
| Equilibration | N/A | Media must be pre-equilibrated in hypoxia for 24h prior to drug addition. |
| Drug Exposure | 4 Hours | 4 Hours |
Protocol: Clonogenic Assay (Gold Standard)
-
Seeding: Seed cells (e.g., 500–1000 cells/well) in 6-well plates. Allow attachment for 24h.
-
Hypoxia Induction: Move "Hypoxia" plates into the anaerobic chamber. Incubate for 2 hours to equilibrate.
-
Drug Treatment:
-
Prepare serial dilutions of the synthesized nitrogen mustard.
-
Add drug to both Normoxia and Hypoxia plates.
-
Critical: For Hypoxia plates, use pre-equilibrated media to avoid introducing oxygen shock.
-
-
Exposure: Incubate for 4 hours.
-
Washout: Remove drug-containing media, wash 2x with PBS, and replace with fresh drug-free media.
-
Colony Formation: Incubate both sets of plates in a standard incubator (Normoxia) for 7–10 days.
-
Staining: Fix with methanol/acetic acid and stain with Crystal Violet.
-
Counting: Count colonies (>50 cells).
Data Analysis: Hypoxia Cytotoxicity Ratio (HCR)
Calculate the
-
Interpretation:
-
HCR = 1: No selectivity (failed prodrug).
-
HCR > 10: Good selectivity.
-
HCR > 50: Excellent candidate (e.g., TH-302 ranges 20–100 depending on cell line).
-
Visualizing the Workflow
Figure 2: Integrated workflow from chemical synthesis to biological validation.
References
-
Denny, W. A. (2000). Prodrug strategies in cancer therapy. European Journal of Medicinal Chemistry. Link
-
Hay, M. P., et al. (2003). Hypoxia-selective antitumor agents.[3][5][6][7][8][9] 14. Synthesis and hypoxic cell cytotoxicity of regioisomers of the hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide. Journal of Medicinal Chemistry. Link
-
Wilson, W. R., & Hay, M. P. (2011). Targeting hypoxia in cancer therapy. Nature Reviews Cancer. Link
-
Duan, J. X., et al. (2008). Potent and highly selective hypoxia-activated achiral phosphoramidate mustards as anticancer drugs. Journal of Medicinal Chemistry. Link
-
Patterson, A. V., et al. (2007). Mechanism of action and preclinical antitumor activity of the hypoxia-activated prodrug PR-104. Clinical Cancer Research. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hypoxia-selective antitumor agents. 7. Metal complexes of aliphatic mustards as a new class of hypoxia-selective cytotoxins. Synthesis and evaluation of cobalt(III) complexes of bidentate mustards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Nitrobenzyl phosphorodiamidates as potential hypoxia-selective alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
Functionalization of 1,2,4-benzotriazine core at C-3 position
Application Note: Strategic Functionalization of the 1,2,4-Benzotriazine Core at C-3
Executive Summary
The 1,2,4-benzotriazine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for hypoxic-selective antitumor agents (e.g., Tirapazamine) and emerging antifungal/antimicrobial candidates. The C-3 position is electronically unique; situated between two nitrogen atoms in the triazine ring, it is highly electron-deficient (electrophilic). This application note details three orthogonal strategies to functionalize this position:
-
Nucleophilic Aromatic Substitution (SNAr): The most robust method for introducing heteroatoms (N, O, S).
-
Pd-Catalyzed Cross-Coupling: For constructing C(sp2)-C(sp2) bonds.
-
Radical C-H Functionalization (Minisci-Type): An emerging, atom-economical approach for alkylation.
Strategic Analysis & Reaction Map
The 1,2,4-benzotriazine core behaves similarly to quinoxaline but is more electron-deficient due to the extra nitrogen. The C-3 chloride (3-chloro-1,2,4-benzotriazine) is the "linchpin" intermediate for most functionalizations.
DOT Diagram 1: Strategic Reaction Map
Caption: Strategic disconnection showing the central role of the 3-chloro intermediate and three divergent pathways for library generation.
Detailed Experimental Protocols
Method A: Nucleophilic Aromatic Substitution (SNAr)
Best for: Introducing amines, alkoxides, and thiols.
Mechanism: The high electronegativity of the N-1 and N-4 atoms renders C-3 highly susceptible to nucleophilic attack. The reaction proceeds via a stabilized Meisenheimer complex.[1][2] The "Element Effect" dictates that 3-chloro is often superior to 3-bromo due to better stabilization of this intermediate.[2]
Protocol 1: Synthesis of 3-Morpholino-1,2,4-benzotriazine
-
Reagents:
-
3-Chloro-1,2,4-benzotriazine (1.0 equiv, 165 mg, 1.0 mmol)
-
Morpholine (1.2 equiv, 105 µL, 1.2 mmol)
-
Diisopropylethylamine (DIPEA) (1.5 equiv, 260 µL)
-
Solvent: Anhydrous DMF (3.0 mL) or Ethanol (5.0 mL)
-
-
Procedure:
-
Step 1: Charge a 10 mL microwave vial or round-bottom flask with 3-chloro-1,2,4-benzotriazine and solvent. Stir to dissolve.
-
Step 2: Add DIPEA followed by morpholine dropwise at Room Temperature (RT). Note: Exotherm is possible.[3]
-
Step 3: Stir at RT for 2 hours. Monitor by TLC (30% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, and a lower Rf fluorescent spot (product) should appear.
-
Step 4 (Workup): Pour the reaction mixture into ice-water (20 mL). The product often precipitates as a yellow/orange solid.
-
Step 5 (Purification): Filter the solid, wash with cold water, and dry under vacuum. If no precipitate forms, extract with EtOAc (3 x 10 mL), wash with brine, dry over Na2SO4, and concentrate. Recrystallize from EtOH if necessary.
-
-
Expected Data:
-
Yield: 85-95%
-
1H NMR (CDCl3): Characteristic downfield shift of morpholine protons adjacent to nitrogen due to the electron-deficient ring.
-
Method B: Palladium-Catalyzed Suzuki-Miyaura Coupling
Best for: Introducing aryl, heteroaryl, and vinyl groups.
Challenge: 1,2,4-Benzotriazines are N-rich heterocycles that can coordinate to Pd, poisoning the catalyst. Solution: Use of biaryl phosphine ligands (e.g., SPhos, XPhos) or bulky phosphines (PCy3) is mandatory to prevent catalyst deactivation.
Protocol 2: C-3 Arylation with Phenylboronic Acid
-
Reagents:
-
Procedure:
-
Step 1 (Degassing): In a sealable tube, combine the chloride, boronic acid, Pd(OAc)2, and Ligand. Evacuate and backfill with Argon (3 cycles).
-
Step 2: Add degassed Toluene and aqueous K3PO4.
-
Step 3: Seal the tube and heat to 100°C for 12-18 hours.
-
Step 4 (Workup): Cool to RT. Filter through a pad of Celite to remove Pd black. Wash the pad with EtOAc.
-
Step 5: Partition filtrate between water and EtOAc.[5] Dry organic layer (MgSO4) and concentrate.
-
Step 6 (Purification): Flash chromatography (SiO2, Hexane/EtOAc gradient). Benzotriazines are often bright yellow/orange; follow the colored band.
-
-
Critical Control Point: If conversion is low (<20%), switch to anhydrous conditions: Dioxane/Cs2CO3 at 110°C.
Method C: Direct Radical C-H Functionalization (Minisci-Type)
Best for: Late-stage introduction of alkyl groups (Methyl, Ethyl, Cyclopropyl).
Context: This is an "Emerging" methodology. The 1,2,4-benzotriazine ring is sufficiently electron-deficient to accept nucleophilic alkyl radicals generated from carboxylic acids or alcohols.
Protocol 3: Silver-Catalyzed Decarboxylative Alkylation
-
Reagents:
-
1,2,4-Benzotriazine (unsubstituted) (1.0 equiv, 0.5 mmol)
-
Alkyl Carboxylic Acid (e.g., Cyclopropanecarboxylic acid) (3.0 equiv)
-
Catalyst: AgNO3 (20 mol%)
-
Oxidant: (NH4)2S2O8 (Ammonium persulfate) (3.0 equiv)
-
Solvent: DCM/Water (1:1 biphasic mixture) or 10% TFA in Water.
-
-
Procedure:
-
Step 1: Dissolve benzotriazine and carboxylic acid in the solvent mixture.
-
Step 2: Add AgNO3 followed by (NH4)2S2O8.
-
Step 3: Stir vigorously at 40-60°C for 4-6 hours. Evolution of CO2 gas will be observed.
-
Step 4: Neutralize carefully with sat. NaHCO3 (Caution: foaming).
-
Step 5: Extract with DCM. Purification via column chromatography is usually required to separate mono-alkylated product from bis-alkylated or reduced byproducts.
-
Comparative Data Summary
| Feature | Method A: SNAr | Method B: Suzuki Coupling | Method C: Minisci C-H |
| Bond Formed | C-N, C-O, C-S | C-C (Aryl/Vinyl) | C-C (Alkyl) |
| Precursor | 3-Chloro/Bromo | 3-Chloro/Bromo | Unsubstituted (H) |
| Reagents | Cheap (Amines, Base) | Moderate (Pd, Ligands) | Cheap (Acids, Persulfate) |
| Yield (Avg) | High (80-95%) | Moderate-High (60-85%) | Low-Moderate (40-60%) |
| Scalability | Excellent (kg scale) | Good (g scale) | Limited (mg to g scale) |
| Key Risk | Hydrolysis of Cl to OH | Catalyst Poisoning | Polylakylation/Reduction |
Mechanistic Insight: Why SPhos for Coupling?
Standard Pd(PPh3)4 often fails with 1,2,4-benzotriazines because the N-1 and N-2 nitrogens can displace PPh3, forming a stable, non-catalytic Pd-complex. Bulky, electron-rich ligands like SPhos or XPhos prevent this coordination through steric hindrance, facilitating the oxidative addition into the C-Cl bond.
DOT Diagram 2: Catalytic Cycle Logic
Caption: Simplified catalytic cycle highlighting the risk of catalyst poisoning by the substrate's nitrogen atoms if non-bulky ligands are used.
References
-
Synthesis of 1,2,4-Benzotriazine Core
- Review of synthetic methods including oxidative cycliz
-
Source: [6]
-
Suzuki Coupling on 1,2,4-Benzotriazines
- Protocols for Tirapazamine analogues using Pd-c
-
Source:
-
Minisci Reaction on Azoles
- General applicability of radical alkylation on electron-deficient heterocycles.
-
Source:
-
Nucleophilic Substitution (SNAr)
- Mechanistic details on the reactivity of 3-halo-azines.
-
Source: (Inferred from general triazine reactivity data).
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
Application Notes and Protocols: Strategic Solvent Selection for Nucleophilic Aromatic Substitution on Benzotriazine N-Oxides
Introduction
The 1,2,4-benzotriazine N-oxide scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents, including hypoxia-activated prodrugs like Tirapazamine.[1][2] The functionalization of this electron-deficient heterocyclic system is frequently achieved through nucleophilic aromatic substitution (SNAr), a powerful reaction for creating carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. The success of these substitutions—in terms of yield, reaction rate, and even regioselectivity—is critically dependent on the judicious choice of the reaction solvent. This guide provides a detailed exploration of the principles governing solvent selection for SNAr reactions on benzotriazine N-oxides, supplemented with actionable protocols for researchers in organic synthesis and drug development.
The Underlying Chemistry: Why Solvent Choice is Paramount in SNAr Reactions
The SNAr reaction on a benzotriazine N-oxide substrate proceeds via a two-step addition-elimination mechanism.[3] The N-oxide functional group, along with the nitrogen atoms in the triazine ring, withdraws electron density, making the ring electrophilic and susceptible to attack by a nucleophile.
The reaction mechanism is as follows:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the carbon atom bearing a suitable leaving group (e.g., a halide), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group.
The solvent plays a crucial role in stabilizing the charged species involved in this mechanism, particularly the anionic Meisenheimer complex. The ability of a solvent to mediate these interactions directly influences the reaction's energy profile and, consequently, its rate.
The Great Divide: Protic vs. Aprotic Solvents
Solvents for SNAr reactions are broadly categorized into polar protic and polar aprotic.[4]
-
Polar Protic Solvents: These solvents, such as water and alcohols, possess O-H or N-H bonds and can act as hydrogen bond donors. While they are effective at solvating cations, they also form strong hydrogen bonds with anionic nucleophiles. This "caging" effect stabilizes the nucleophile, reducing its reactivity and significantly slowing down the rate of SNAr reactions.[4]
-
Polar Aprotic Solvents: This class of solvents, including Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN), has significant dipole moments but lacks acidic protons.[5] They are excellent at solvating cations but poorly solvate anions. This leaves the nucleophile "naked" and highly reactive, thereby dramatically accelerating the rate of SNAr reactions.[5] For this reason, polar aprotic solvents are overwhelmingly the preferred choice for SNAr reactions on benzotriazine N-oxides.
A Practical Guide to Solvent Selection
The optimal solvent for a given SNAr reaction on a benzotriazine N-oxide will depend on several factors, including the nature of the nucleophile, the leaving group, and the desired reaction temperature. Below is a summary of commonly employed solvents and their key characteristics.
Data Presentation: Comparison of Common Solvents for SNAr Reactions
| Solvent | Class | Boiling Point (°C) | Dielectric Constant (ε) | Key Characteristics & Field Insights |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | 36.7 | Often the first choice due to its excellent solvating power for a wide range of substrates and reagents.[6] Its high boiling point allows for a broad range of reaction temperatures. However, it can be difficult to remove under vacuum. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | 47.2 | An exceptional solvent for SNAr reactions, often providing faster rates than DMF due to its higher polarity.[5] Its very high boiling point can be advantageous for sluggish reactions but makes it challenging to remove. |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | 37.5 | A good choice for reactions that require moderate temperatures. Its lower boiling point facilitates easier removal post-reaction.[4] |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | 7.5 | While less polar than DMF or DMSO, THF is a versatile solvent. In some cases, it has been found to provide better results than more polar options.[7] Its lower boiling point limits the reaction temperature. |
| Alcohols (e.g., EtOH, MeOH) | Polar Protic | 78 (EtOH) | 24.5 (EtOH) | Generally, not recommended for SNAr reactions due to their tendency to solvate and deactivate the nucleophile.[4] However, in some specific syntheses of benzotriazine derivatives, they have been used, though often with lower yields.[8] |
| Dichloromethane (DCM) | Polar Aprotic | 40 | 9.1 | Useful for reactions at or below room temperature. Its low boiling point makes it easy to remove but restricts its use to highly reactive systems. |
Logical Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting an appropriate solvent for your SNAr reaction on a benzotriazine N-oxide.
Caption: A decision-making workflow for solvent selection in SNAr reactions.
Experimental Protocols
The following protocols are provided as a starting point. Researchers should note that optimization of reaction conditions, including solvent, temperature, and reaction time, is often necessary to achieve the best results for a specific substrate and nucleophile combination.
Protocol 1: General Procedure for the Amination of 3-Chloro-1,2,4-benzotriazine 1-oxide
This protocol describes a general method for the reaction of a primary or secondary amine with a 3-chloro-1,2,4-benzotriazine 1-oxide substrate.[9]
Materials:
-
3-Chloro-1,2,4-benzotriazine 1-oxide (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃ or Et₃N, 2.0 eq)
-
Anhydrous DMF or DMSO
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-chloro-1,2,4-benzotriazine 1-oxide and dissolve it in anhydrous DMF or DMSO.
-
Add the amine nucleophile to the solution, followed by the base.
-
Stir the reaction mixture at a temperature ranging from room temperature to 100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-1,2,4-benzotriazine 1-oxide derivative.
Protocol 2: General Procedure for the Alkoxylation/Phenoxylation of 3-Chloro-1,2,4-benzotriazine 1-oxide
This protocol details the reaction with alcohol or phenol nucleophiles, which typically requires the in-situ generation of the corresponding alkoxide or phenoxide.[9]
Materials:
-
3-Chloro-1,2,4-benzotriazine 1-oxide (1.0 eq)
-
Alcohol or phenol (1.5 eq)
-
Strong base (e.g., NaH or t-BuOK, 1.2 eq)
-
Anhydrous THF or DMF
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol in anhydrous THF or DMF.
-
Cool the solution to 0 °C and add the strong base portion-wise.
-
Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the alkoxide or phenoxide.
-
Add the 3-chloro-1,2,4-benzotriazine 1-oxide to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench by the addition of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Experimental Workflow Diagram
Caption: A generalized workflow for SNAr reactions on benzotriazine N-oxides.
Conclusion
The selection of an appropriate solvent is a critical parameter for the successful execution of nucleophilic aromatic substitution reactions on benzotriazine N-oxides. Polar aprotic solvents, particularly DMF and DMSO, are generally the most effective choices due to their ability to enhance the reactivity of nucleophiles. However, the optimal solvent is substrate and nucleophile dependent, and empirical optimization is often necessary. The protocols and guidelines presented herein provide a robust framework for researchers to approach the synthesis and functionalization of this important class of heterocyclic compounds, enabling the efficient development of novel therapeutic agents and other advanced materials.
References
-
SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. (2026, February 7). Wordpress. [Link]
-
Polar aprotic solvents – Knowledge and References. Taylor & Francis. [Link]
-
Mohammadi Ziarani, G., et al. (2019). The synthesis of 1,2,4-benzotriazines. SciSpace. [Link]
-
Reaction Chemistry & Engineering. (2023, October 19). ePrints Soton. [Link]
-
El-Faham, A., et al. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega. [Link]
-
Polar Protic and Polar Aprotic Solvents. (2025, July 27). Chemistry Steps. [Link]
-
Koutentis, P. A., et al. (2018). Redox Active Quinoidal 1,2,4-Benzotriazines. The Journal of Organic Chemistry. [Link]
-
7.5: SN1 vs SN2. (2021, December 15). Chemistry LibreTexts. [Link]
-
Hiebel, M.-A., et al. (2016). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules. [Link]
-
Solvent Molecules Play a Role in an SNAr Reaction. (2017). ResearchGate. [Link]
-
El-Faham, A., et al. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. PMC. [Link]
-
Perna, F. M., et al. (2022). N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents. Molecules. [Link]
-
Anderson, R. F., et al. (2003). Activation of 3-amino-1,2,4-benzotriazine 1,4-dioxide antitumor agents to oxidizing species following their one-electron reduction. Journal of the American Chemical Society. [Link]
-
SNAr Reaction of Polyhalogenated Heterocycles-Magical Power of Quantum Mechanics. Wavefunction, Inc.. [Link]
-
Koutentis, P. A., et al. (2013). Route to Benzo- and Pyrido-Fused 1,2,4-Triazinyl Radicals via N′-(Het)aryl-N′-[2-nitro(het)aryl]hydrazides. The Journal of Organic Chemistry. [Link]
-
New and versatile syntheses of 3-alkyl- and 3-aryl-1,2,4-benzotriazine 1,4-dioxides: Preparation of the bioreductive cytotoxins SR 4895 and SR 4941. (2008). ResearchGate. [Link]
-
1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. (2023, September 18). Molecules. [Link]
-
Fuchs, E. P., et al. (2001). 3-amino-1,2,4-benzotriazine 4-oxide: characterization of a new metabolite arising from bioreductive processing of the antitumor agent 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine). The Journal of Organic Chemistry. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Activation of 3-amino-1,2,4-benzotriazine 1,4-dioxide antitumor agents to oxidizing species following their one-electron reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. Exploring the Role of Polar Aprotic Solvents in Enhancing SN2 Reaction Mechanisms [tengerchemical.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Purification methods for benzotriazine 1-oxides vs 1,4-dioxides
Topic: Purification & Separation of Benzotriazine 1-Oxides vs. 1,4-Dioxides
Ticket ID: BTO-PUR-001 Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division
Module 1: Diagnostic Triage
"Why is my purification failing?"
Before attempting a new protocol, diagnose the failure mode of your current separation attempt using the table below. The primary challenge in separating 1,2,4-benzotriazine 1-oxides (Mono-oxides) from 1,4-dioxides (Di-oxides) is their similar polarity and the thermal/photochemical instability of the di-oxide.
| Symptom | Probable Cause | Diagnostic Check |
| Co-elution on Silica | Insufficient polarity contrast; "Tailing" due to basic nitrogen. | TLC Check: Run TLC in 5% MeOH in DCM. If |
| Product turns yellow/brown | Photochemical degradation (Deoxygenation or rearrangement to oxaziridines). | Light Check: Are you working under ambient light? Di-oxides require amber glassware or foil wrapping. |
| Loss of Mass (Di-oxide) | Thermal Deoxygenation . High heat during recrystallization or rotovap converts 1,4-dioxide | Temp Check: Did bath temp exceed 45°C? 1,4-dioxides are thermally labile. |
| Insoluble Precipitate | Salt Formation . If DBU or bases were used in synthesis, the product may be a salt.[1] | pH Check: Resuspend in water; if pH > 8, acidification (Acetic Acid) is required to free the neutral heterocycle. |
Module 2: Technical Deep Dive & Troubleshooting
The Polarity Trap
-
The Science: 1,4-dioxides possess two
dipoles. Generally, the 1,4-dioxide is more polar and elutes after the 1-oxide on normal phase silica. -
The Fix: Standard EtOAc/Hexane systems often fail because the di-oxide sticks to the silica, leading to broad bands.
-
Recommendation: Use Dichloromethane (DCM) and Methanol (MeOH) . The DCM solubilizes the aromatic core, while MeOH disrupts the hydrogen bonding between the
-oxide oxygen and the silica silanols.
The Stability Paradox
-
The Science: The N4-oxide bond is weaker than the N1-oxide. Under UV light (
), the 1,4-dioxide can rearrange to an unstable oxaziridine intermediate or deoxygenate back to the 1-oxide. -
The Fix: Total darkness protocol. Wrap columns in aluminum foil. Turn off fume hood lights during fraction collection.
Solubility Issues
-
The Science: Benzotriazine dioxides (like Tirapazamine) are planar, stackable molecules with poor solubility in non-polar solvents.
-
The Fix: Avoid "crashing out" with Hexanes. Use Acetic Acid or DMF for recrystallization, but ensure temperatures remain
C to prevent decomposition.
Module 3: Validated Purification Protocols
Protocol A: High-Resolution Flash Chromatography
Best for: Small scale (<500 mg) or separating complex byproduct mixtures.
Materials:
-
Stationary Phase: High-performance Silica Gel (230-400 mesh). Neutralized silica is preferred.
-
Solvent A: Dichloromethane (DCM)
-
Solvent B: Methanol (MeOH) containing 1% Triethylamine (TEA) only if substrate is acid-sensitive.
Step-by-Step:
-
Load: Dissolve crude mixture in minimum DCM. If insoluble, use a "dry load" technique (adsorb onto Celite/Silica).
-
Equilibrate: Flush column with 100% DCM.
-
Gradient Elution:
-
0–5 mins: 100% DCM (Elutes non-polar impurities).
-
5–15 mins: 0%
2% MeOH in DCM (Elutes 1-oxide ). -
15–30 mins: 2%
5% MeOH in DCM (Elutes 1,4-dioxide ). -
Note: 1,4-dioxides typically elute at 3-5% MeOH concentrations.
-
-
Collection: Collect fractions in amber tubes or wrapped flasks.
-
Evaporation: Rotovap at <35°C .
Protocol B: Fractional Recrystallization (The "Tirapazamine" Method)
Best for: Large scale (>1g) and removing trace 1-oxide from 1,4-dioxide targets.
Concept: 1,4-dioxides are significantly less soluble in acidic aqueous media than their mono-oxide counterparts or starting materials.
Step-by-Step:
-
Dissolution: Suspend crude solid in Glacial Acetic Acid (approx. 10 mL per gram of solid).
-
Heating: Gently heat to 40-50°C. Do not boil.
-
Visual Cue: Solution should turn deep orange/red.[2]
-
-
Precipitation: Slowly add Water (antisolvent) dropwise until turbidity persists.
-
Cooling: Allow to cool slowly to Room Temp, then place in an ice bath (0-5°C) for 2 hours.
-
Filtration: Filter the solid.
-
Precipitate: Enriched 1,4-dioxide (Target).
-
Filtrate: Contains 1-oxide and other impurities.
-
-
Wash: Wash cake with cold water, then cold acetone to remove acetic acid traces.
-
Drying: Vacuum dry at 40°C.
Module 4: Decision Logic & Visualization
Workflow: Purification Decision Tree
Use this logic flow to determine the correct method for your specific mixture.
Caption: Decision matrix for selecting between chromatographic and crystallization workflows based on solubility and scale.
Mechanism: Degradation Pathways
Understanding why you lose yield is critical. This diagram illustrates the instability of the 1,4-dioxide.
Caption: Primary degradation pathways. 1,4-dioxides are sensitive to both light (photolysis) and heat (thermal deoxygenation).
Module 5: Frequently Asked Questions (FAQ)
Q: Can I use HPLC for purification? A: Yes, but use Reverse Phase (C18).
-
Mobile Phase: Water/Acetonitrile (with 0.1% Formic Acid).
-
Note: 1,4-dioxides are polar and elute early. Ensure your gradient starts at 5-10% ACN to prevent co-elution with the solvent front.
Q: My 1,4-dioxide has a persistent red color. Is it impure? A: Not necessarily. Many benzotriazine 1,4-dioxides (like Tirapazamine) are naturally distinct red or orange solids. However, a brown sludge indicates decomposition. Verify purity via NMR (check for peak symmetry) rather than visual color.
Q: Is it safe to rotovap these compounds to dryness? A: Caution is advised. Benzotriazine oxides are high-energy molecules. While generally stable at small scales, they possess shock-sensitive N-O bonds.
-
Safety Rule: Never heat a dry residue above 50°C.
-
Safety Rule: Do not scrape dry solids aggressively with metal spatulas; use Teflon or plastic.
References
-
Synthesis and Validation of Tirapazamine: Del Valle, D. J., et al. (2020). "Development and Validation of a Kilogram-Scale Synthesis of Tirapazamine." ACS Omega, 5(27), 16529–16536. Link
-
Photochemical Instability: Anderson, R. F., et al. (2014). "Photodegradation of the benzotriazine 1,4-Di-N-oxide hypoxia-activated prodrug SN30000 in aqueous solution." Journal of Pharmaceutical Sciences, 103(10), 3128-3137. Link
-
Physicochemical Properties & SAR: Hay, M. P., et al. (2003). "Structure-activity relationships of 1,2,4-benzotriazine 1,4-dioxides as hypoxia-selective analogues of tirapazamine." Journal of Medicinal Chemistry, 46(25), 5533–5545. Link
-
General Benzotriazine Chemistry: Mason, J. C., & Tennant, G. (1970). "The chemistry of 1,2,4-benzotriazines. Part I. The oxidation of 3-amino-1,2,4-benzotriazine and its 1-oxide."[3][4][5] Journal of the Chemical Society B, 911-916. Link
Sources
Stability of benzotriazine N-oxides under basic conditions
Technical Support Center: Benzotriazine Chemistry Division Ticket ID: #BTO-OH-STABILITY Subject: Stability of Benzotriazine N-Oxides Under Basic Conditions Assigned Specialist: Senior Application Scientist, Process Chemistry Unit
Executive Summary & Core Directive
The Issue:
Users frequently report yield loss, color changes (deep red
The Reality: While the Beirut Reaction (the primary synthetic route) utilizes basic conditions (e.g., triethylamine or KOH/MeOH) to construct the ring, the formed 1,4-di-N-oxide moiety is thermodynamically unstable in aqueous strong base . Prolonged exposure to pH > 10, especially at elevated temperatures, triggers irreversible degradation.
Core Directive: Treat the 1,4-di-N-oxide moiety as a "metastable electrophile." It survives the kinetic control of the Beirut cyclization but succumbs to thermodynamic degradation during aggressive alkaline workups.
The Mechanism: Why Your Compound is Degrading
The instability of benzotriazine
Primary Degradation Pathway (Deoxygenation)
The most common failure mode is the partial deoxygenation of the 1,4-dioxide to the 1-mono-oxide .
-
Observation: Solution shifts from deep red (Di-oxide) to yellow/orange (Mono-oxide).
-
Mechanism: Nucleophilic attack at the C3 position or direct interaction with the N4-oxide leads to the loss of the oxygen at position 4.
Secondary Degradation Pathway (Ring Contraction)
Under forcing conditions (high temperature + strong base), the ring can contract to form benzimidazole derivatives or hydrolyze completely.
Figure 1: The degradation cascade of benzotriazine 1,4-dioxides in basic media.
Troubleshooting Guide: Diagnostics & Solutions
Use this decision matrix to diagnose stability issues in your current workflow.
| Symptom | Probable Cause | Corrective Action |
| Yield is <10% after workup | "The NaOH Wash" You used 1M+ NaOH to remove acidic impurities during extraction. | Protocol Shift: Switch to saturated |
| Product turns yellow | Mono-oxide Formation The N4-oxygen has been stripped. This is common if the reaction mixture (Beirut reaction) was heated too long. | Monitor: Use TLC/LCMS. Stop the reaction immediately upon consumption of starting material. Do not "soak" in base. |
| Exotherm upon acidifying | N-Oxide Protonation While stable in mild acid, strong exotherms can trigger radical decomposition. | Control: Acidify basic reaction mixtures strictly at |
| Inconsistent Bioactivity | Photolysis N-oxides are photosensitive. Ambient light + Base accelerates degradation. | Handling: Wrap all flasks in aluminum foil. Work under subdued light. |
Validated Protocols
Protocol A: Safe Workup of Beirut Reaction Mixtures
Context: You have just synthesized a benzotriazine di-N-oxide using benzofurazan oxide and a 1,3-diketone in triethylamine.
-
Quench: Do NOT pour directly into strong aqueous base. Pour the reaction mixture into ice-cold water containing dilute acetic acid (to neutralize the amine base to pH ~7).
-
Extraction: Extract immediately with Ethyl Acetate or DCM.
-
Washing: Wash the organic layer with Brine (Saturated NaCl).
-
Critical: Avoid 1M NaOH washes. If phenol removal is necessary, use borate buffer (pH 8.5) and work quickly.
-
-
Drying: Dry over
(Sodium Sulfate). Avoid (Potassium Carbonate) as it is basic and hygroscopic, which can promote hydrolysis on the solid surface. -
Concentration: Evaporate solvent at
. High heat accelerates deoxygenation.
Protocol B: Storage & Stability Check
-
State: Store as a solid. Solutions in DMSO/Water are prone to hydrolysis over time.
-
Conditions:
, Desiccated, Dark. -
QC Check: Dissolve a small amount in Methanol.
-
Pass: Solution is Deep Red/Maroon.
-
Fail: Solution is Orange/Yellow (indicates significant degradation to mono-oxide).
-
Interactive Troubleshooting Logic
Figure 2: Diagnostic logic flow for identifying the root cause of benzotriazine N-oxide degradation.
Frequently Asked Questions (FAQs)
Q: Can I use Potassium Carbonate (
Q: Why is the mono-oxide (1-oxide) the primary degradation product? A: The N4-oxide is generally more labile (reactive) than the N1-oxide. Electrochemical studies and chemical reduction data show that the first reduction potential (or chemical deoxygenation) removes the N4-oxygen to yield the 3-amino-1,2,4-benzotriazine 1-oxide (in the case of Tirapazamine) [2].
Q: I need to dissolve my compound for biological assay. Is PBS (pH 7.4) safe? A: Yes, PBS is generally safe for short-term handling (24-48 hours). However, for long-term storage of stock solutions, use anhydrous DMSO and store at -80°C. Avoid storing in aqueous buffers for >1 week, as slow hydrolysis will occur [3].
References
-
Haddadin, M. J., & Issidorides, C. H. (1993). The Beirut Reaction.[1][2] Heterocycles, 35(2), 1503-1525.
-
Zeman, E. M., Brown, J. M., Lemmon, M. J., Hirst, V. K., & Brown, J. M. (1986). SR-4233: A new bioreductive agent with high selective toxicity for hypoxic mammalian cells. International Journal of Radiation OncologyBiologyPhysics, 12(7), 1239-1242.
-
Hay, M. P., et al. (2004). DNA-Targeted 1,2,4-Benzotriazine 1,4-Dioxides: Potent Analogues of the Hypoxia-Selective Cytotoxin Tirapazamine. Journal of Medicinal Chemistry, 47(2), 475–488.
Sources
Technical Support Center: Troubleshooting SNAr Reactions of Benzotriazines
Topic: Troubleshooting Low Conversion in SNAr Reactions of 3-Halo-1,2,4-Benzotriazines Audience: Medicinal Chemists & Process Scientists Status: Active Guide
Introduction
Welcome to the Benzotriazine Chemistry Support Hub. The 1,2,4-benzotriazine scaffold is a privileged structure in kinase inhibition and hypoxia-activated prodrugs (e.g., Tirapazamine derivatives).[1] However, the electron-deficient nature of this heterocycle often leads to a dichotomy: it is reactive enough for Nucleophilic Aromatic Substitution (SNAr), yet unstable enough to undergo hydrolysis, ring contraction, or reductive decomposition.[1]
This guide addresses the specific failure mode of low conversion during the displacement of leaving groups (typically -Cl, -Br, or -SO2Me) at the C3 position.
Module 1: Diagnostic Workflow
Before optimizing conditions, you must diagnose the specific type of failure. Use this logic tree to categorize your issue.
Figure 1: Diagnostic logic for categorizing SNAr failures in benzotriazines. Blue nodes indicate analysis steps; Green indicates kinetic issues; Red/Yellow indicate side reactions.[1]
Module 2: The Substrate & Reactivity (The "Element Effect")
Q: My 3-chlorobenzotriazine is recovering unreacted. Should I switch to Bromide or Iodide?
A: No. You should likely switch to Fluoride or a Sulfone.
The Science: In SNAr reactions, the rate-determining step is usually the nucleophilic attack to form the Meisenheimer complex (intermediate), not the breaking of the carbon-halogen bond.
-
The Element Effect: Highly electronegative atoms (F) stabilize the transition state leading to the anionic Meisenheimer complex via strong inductive effects (-I).[1]
-
Therefore, the reactivity order for benzotriazines is typically F >> Cl ≈ Br > I .
-
Switching to a bromide or iodide often decreases the reaction rate because they are less electron-withdrawing, destabilizing the intermediate [1].
Protocol: Converting -Cl to -F (The "Finger-Finkelstein") If the chloride is sluggish, convert it to a fluoride in situ or stepwise using KF/18-crown-6 or CsF in DMSO before adding your amine.[1]
Q: How do substituents on the benzene ring affect the reaction?
A: Electron-Donating Groups (EDGs) at C6/C7 kill reactivity.
Benzotriazines rely on the electron deficiency of the pyrazine-like ring.
-
Deactivation: A methoxy (-OMe) or amine group at C6 or C7 pushes electron density into the ring, raising the LUMO energy and repelling the incoming nucleophile.
-
Solution: If you have a deactivated scaffold, you must use forced conditions (High Temperature/Microwave) or switch to a Buchwald-Hartwig cross-coupling strategy (See Module 5).[1]
Module 3: Nucleophile & Solvent Optimization
Q: I am using a secondary amine, and the reaction is stuck. Why?
A: Steric hindrance is preventing the approach to the C3 position.
The nitrogen atoms at N2 and N4 of the benzotriazine ring possess lone pairs that create a "cleft." A bulky nucleophile struggles to approach the C3 carbon perpendicular to the ring plane (the required trajectory).
Data: Solvent Effects on Rate Solvent choice is critical.[2] You need a Polar Aprotic solvent.[3]
| Solvent | Dielectric Constant | Effect on SNAr | Recommendation |
| DMSO | 47 | Excellent. Solvates cations (K+), leaving the nucleophile "naked" and highly reactive.[1] Stabilizes the polar transition state.[2] | Primary Choice |
| DMF/NMP | 37 / 32 | Good. Similar to DMSO but easier to remove during workup. | Secondary Choice |
| THF/Dioxane | 7.5 / 2.2 | Poor. Too non-polar to stabilize the Meisenheimer complex effectively. | Avoid for difficult substrates |
| Ethanol | 24 | Variable. Protic solvents solvate the nucleophile (H-bonding), reducing its reactivity.[1] | Avoid unless solubility is an issue |
Troubleshooting Protocol:
-
Switch Solvent: Move from THF/DCM to DMSO .
-
Concentration: Run the reaction at high concentration (0.5 M to 1.0 M) to drive kinetics.
-
Base: If using an amine salt, ensure you use a strong enough base (e.g., DIPEA or NaH) to fully generate the free amine.[1]
Module 4: Side Reactions (Hydrolysis & Ring Opening)
Q: I see a mass of [M-17] or [M+1] in LCMS. What happened?
A: You hydrolyzed the chloride to the "One" (Lactam).
Mechanism: Water is a competent nucleophile for electron-deficient benzotriazines.[1]
-
Pathway: OH⁻ (from wet base) or H₂O attacks C3.[1] The resulting intermediate eliminates HCl, forming the 3-hydroxy tautomer, which rapidly tautomerizes to the thermodynamically stable benzotriazin-3(2H)-one (lactam).[1]
Corrective Action:
-
Dry Solvents: Use anhydrous DMSO/DMF.
-
Base Choice: Switch from carbonate bases (K₂CO₃, Cs₂CO₃), which are hygroscopic, to organic bases (DIPEA, Et₃N) or use molecular sieves in the reaction.[1]
Q: The reaction turned black/tarry, and LCMS shows complex degradation.
A: Ring opening or reduction. 1,2,4-Benzotriazines are sensitive to:
-
Reductive Conditions: They can be reduced to dihydro-benzotriazines or ring-contracted to benzimidazoles.[1]
-
Hard Nucleophiles: Organolithiums or Grignards often attack N2 or N4 instead of C3, leading to ring fragmentation [2].
Visualizing the Pathway:
Figure 2: Competition between productive SNAr (Green) and Hydrolysis (Red).[1]
Module 5: Experimental Protocols
Method A: Standard SNAr (Start Here)
Use for primary amines and reactive secondary amines.[1]
-
Dissolve 3-chloro-1,2,4-benzotriazine (1.0 equiv) in anhydrous DMSO (0.2 M).
-
Add DIPEA (2.0 - 3.0 equiv).[1]
-
Stir at RT for 1 hour .
-
Check LCMS.[5] If SM remains, heat to 60°C .
Method B: The "Forced" Fluoride Method
Use for unreactive amines or electron-rich scaffolds.
-
Dissolve 3-chloro-1,2,4-benzotriazine (1.0 equiv) in anhydrous DMSO (0.5 M).
-
Add KF (Spray-dried, 3.0 equiv) and 18-crown-6 (0.1 equiv).[1] Stir at 100°C for 30 mins to generate the fluoro-intermediate in situ.
-
Cool to RT.[4][5][6] Add Amine (1.5 equiv) and DIPEA (2.0 equiv).[1]
-
Heat to 80-100°C or use Microwave irradiation (120°C, 10-20 min).
Method C: Palladium-Catalyzed (Buchwald-Hartwig)
Use when SNAr fails completely due to electronics.[1]
-
Catalyst: Pd(OAc)₂ / BINAP or Pd₂(dba)₃ / Xantphos.[1]
-
Base: Cs₂CO₃ (Must be anhydrous).[1]
-
Solvent: Toluene or Dioxane (100°C).
-
Note: Benzotriazines can coordinate Pd; high catalyst loading (5-10 mol%) may be required.[1]
References
-
Rees, C. W., et al. (1975).[1][7] 1,2,3-Benzotriazines.[1][6][7] Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link] (Foundational chemistry on benzotriazine stability and ring opening).[1]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism. Retrieved from [Link] (Mechanistic grounding for SNAr).
-
Organic Chemistry Portal. (2023). 1,2,3-Benzotriazine Synthesis and Reactivity. Retrieved from [Link].[1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives [organic-chemistry.org]
- 7. 1,2,3-Benzotriazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Minimizing Side Products in Benzotriazine Oxidation Reactions
Welcome to the technical support center for benzotriazine oxidation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of unwanted side products during the synthesis of benzotriazine oxides. By understanding the underlying mechanisms and optimizing reaction parameters, you can significantly improve the yield and purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in benzotriazine oxidation reactions?
A1: The most frequently encountered side products include:
-
Over-oxidation Products: Formation of benzotriazine di-N-oxides when a mono-N-oxide is the target, or further oxidation leading to ring-opened species.
-
Regioisomers: In the case of unsymmetrical benzotriazines, oxidation can occur at different nitrogen atoms, leading to a mixture of N-oxide regioisomers.
-
Ring-Opened Byproducts: Harsh oxidation conditions can lead to the cleavage of the triazine ring, resulting in various degradation products.[1][2]
-
Hydrolysis Products: If water is present, particularly under acidic or basic conditions, the benzotriazine ring can be susceptible to hydrolysis.[3]
-
Products from Incomplete Oxidation: Unreacted starting material or partially oxidized intermediates can contaminate the final product.
Q2: My primary goal is the synthesis of a benzotriazine mono-N-oxide, but I am observing significant formation of the di-N-oxide. How can I prevent this?
A2: Over-oxidation is a common challenge. To favor the formation of the mono-N-oxide, consider the following strategies:
-
Choice of Oxidant: Use a milder oxidizing agent. For instance, if you are using a strong oxidant like trifluoroperacetic acid (TFPAA), which is known to produce di-N-oxides, consider switching to a less reactive one.[4] The choice of oxidant can be critical; for example, while 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) might lead to a complex mixture of products, a less potent oxidant like 2,3,5,6-tetrachloro-1,4-benzoquinone (TCQ) could provide better selectivity for the desired product.[5]
-
Stoichiometry Control: Carefully control the stoichiometry of the oxidant. Use of a slight excess or even stoichiometric amounts of a milder oxidant can help prevent the second oxidation step.
-
Reaction Temperature: Lowering the reaction temperature can decrease the rate of the second oxidation more significantly than the first, thereby improving selectivity for the mono-N-oxide.
-
Monitoring the Reaction: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quench the reaction once the desired mono-N-oxide is predominantly formed.
Q3: I am getting a mixture of N-1 and N-2 oxide regioisomers. How can I improve the regioselectivity of the oxidation?
A3: Achieving high regioselectivity can be challenging and is often substrate-dependent. Here are some approaches:
-
Steric Hindrance: The regioselectivity of oxidation can sometimes be directed by steric hindrance. Bulky substituents on the benzotriazine ring may favor oxidation at the less sterically hindered nitrogen atom.
-
Solvent Effects: The polarity of the solvent can influence the accessibility of the nitrogen atoms to the oxidant. Experimenting with a range of solvents from nonpolar (e.g., dichloromethane) to polar (e.g., acetic acid) may reveal conditions that favor one regioisomer.
-
pH Control: The protonation state of the benzotriazine can affect the electron density at the different nitrogen atoms. Adjusting the pH of the reaction mixture might influence the site of oxidation.
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your experiments.
Issue 1: Formation of Ring-Opened Byproducts and General Decomposition
Symptoms:
-
A complex mixture of products is observed by TLC or LC-MS.
-
Low overall yield of the desired oxidized benzotriazine.
-
Presence of colored impurities.
Causality: Ring-opening and decomposition often result from overly harsh reaction conditions. Strong oxidants, high temperatures, and prolonged reaction times can lead to the breakdown of the heterocyclic ring system. The benzotriazole ring system can undergo cleavage to form species like ortho-amino arenediazonium or α-diazo-imine intermediates under certain conditions.[1]
Troubleshooting Workflow:
Caption: Workflow to address ring-opening side reactions.
Detailed Steps:
-
Reduce Oxidant Strength: If using a highly reactive oxidant such as trifluoroperacetic acid (prepared in situ from trifluoroacetic anhydride and hydrogen peroxide), consider switching to meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.[4]
-
Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C) to decrease the rate of decomposition pathways.[6]
-
Optimize Reaction Time: Monitor the reaction progress frequently (e.g., every 30 minutes) and quench it as soon as the starting material is consumed or the desired product concentration is maximized. Prolonged reaction times, sometimes spanning several days for complete oxidation to di-N-oxides, can be detrimental if not carefully controlled.[4]
Issue 2: Hydrolysis of the Benzotriazine Ring
Symptoms:
-
Formation of byproducts with masses corresponding to the addition of water.
-
Decreased yield, especially during aqueous workup or purification.
Causality: The triazine ring can be susceptible to nucleophilic attack by water, leading to hydrolysis. This is often exacerbated by acidic or basic conditions. Electron-withdrawing groups on the benzotriazine ring can increase its susceptibility to hydrolysis.[3]
Mitigation Strategies:
| Parameter | Recommendation | Rationale |
| pH Control | Maintain a neutral pH during workup and purification. | Avoids acid or base-catalyzed hydrolysis of the triazine ring.[3] |
| Solvent Choice | Use anhydrous solvents for the reaction and workup when possible. | Minimizes the presence of water, the key reactant in hydrolysis.[3] |
| Temperature | Avoid excessive heating during purification. | High temperatures can accelerate the rate of hydrolysis.[3] |
Experimental Protocol: Anhydrous Workup
-
Upon reaction completion, cool the reaction mixture to room temperature.
-
Quench any excess oxidant with a suitable reducing agent (e.g., sodium sulfite solution, used cautiously to minimize water introduction).
-
If possible, directly load the reaction mixture onto a silica gel column for purification without an aqueous workup.
-
Alternatively, dilute the reaction mixture with a non-polar organic solvent and wash with brine (saturated NaCl solution) instead of pure water to minimize the introduction of water into the organic phase.
-
Thoroughly dry the organic layer with a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before concentrating.
Issue 3: Incomplete Oxidation and Difficult Purification
Symptoms:
-
Significant amount of starting material remains after the reaction.
-
The product and starting material have very similar polarities, making chromatographic separation challenging.
Causality: Incomplete oxidation can be due to insufficient oxidant, low reactivity of the starting material, or deactivation of the oxidant.
Optimization Workflow:
Caption: Workflow for addressing incomplete oxidation.
Detailed Recommendations:
-
Increase Oxidant Stoichiometry: Incrementally increase the equivalents of the oxidant (e.g., from 1.1 to 1.5 equivalents). In some cases, a larger excess may be necessary.[5]
-
Elevate Reaction Temperature: If the reaction is sluggish at lower temperatures, cautiously increase the temperature. For some systems, refluxing may be required.[4]
-
Consider a More Powerful Oxidant: If milder oxidants are ineffective, a stronger system like trifluoroperacetic acid may be necessary, especially for the synthesis of di-N-oxides.[4][7]
-
Sequential Addition of Oxidant: For reactions that are slow or where the oxidant degrades over time, adding the oxidant in portions throughout the reaction can maintain a sufficient concentration to drive the reaction to completion. For example, in the synthesis of di-N-oxides using TFAA and hydrogen peroxide, additional equivalents of TFAA can be added until the oxidation is complete by TLC.[4]
By systematically addressing these common issues and understanding the chemical principles behind the formation of side products, you can significantly enhance the efficiency and success of your benzotriazine oxidation reactions.
References
-
Chopra, S., et al. (2012). Discovery and Optimization of Benzotriazine Di-N-Oxides Targeting Replicating and Non-replicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 55(13), 6178-6193. [Link]
-
González-Vera, J. A., et al. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry, 88(20), 14589-14601. [Link]
-
Matern, A. I., et al. (2019). Expedient synthesis of 1,2,4-triazinyl substituted benzo[ c ]coumarins via double oxidation strategy. ResearchGate. [Link]
-
Sanna, M., et al. (2019). Bioactive 1,2,4-benzotriazine N-oxide-containing compounds. ResearchGate. [Link]
-
Wang, Y., et al. (2020). Renaissance of Ring-Opening Chemistry of Benzotriazoles: New Wine in an Old Bottle. The Chemical Record, 20(7), 693-709. [Link]
-
Anderson, R. F., et al. (2004). Oxidation of 2-deoxyribose by benzotriazinyl radicals of antitumor 3-amino-1,2,4-benzotriazine 1,4-dioxides. Journal of the American Chemical Society, 126(25), 7949-7957. [Link]
-
Mawhinney, D. B., & Linden, K. G. (2012). Transformation of 1H-Benzotriazole by Ozone in Aqueous Solution. Environmental Science & Technology, 46(12), 6681-6689. [Link]
-
Denny, W. A., et al. (2011). Benzotriazine Di-Oxide Prodrugs for Exploiting Hypoxia and Low Extracellular pH in Tumors. Journal of Medicinal Chemistry, 54(21), 7597-7608. [Link]
Sources
- 1. Renaissance of Ring-Opening Chemistry of Benzotriazoles: New Wine in an Old Bottle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Discovery and Optimization of Benzotriazine Di-N-Oxides Targeting Replicating and Non-replicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benzotriazine Di-Oxide Prodrugs for Exploiting Hypoxia and Low Extracellular pH in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 7-Methyl-1,2,4-Benzotriazine Derivatives
Topic: Solubility & Formulation Optimization Guide
Welcome to the Technical Support Center
Status: Operational | Specialist: Senior Application Scientist Subject: Overcoming Solubility Bottlenecks with 7-Methyl-1,2,4-Benzotriazine-1,4-Dioxides (and related Tirapazamine analogues).
This guide addresses the physicochemical challenges inherent to the planar, heterocyclic structure of benzotriazine-N-oxides. These compounds, while potent hypoxia-selective cytotoxins, exhibit high crystal lattice energy and poor aqueous solubility, often leading to experimental failure via precipitation ("crashing out") or inconsistent dosing.
Module 1: Critical Solubility Intelligence
Q: Why are these derivatives so difficult to dissolve in aqueous media?
A: The solubility issue is structural.
The 1,2,4-benzotriazine core is a rigid, planar aromatic system. In the solid state, these molecules form strong
-
The 7-Methyl Factor: Adding a methyl group at the 7-position increases lipophilicity (logP) compared to the parent compound (Tirapazamine), further reducing water solubility.
-
The N-Oxide Effect: While the N-oxide moieties add some polarity, they also facilitate intermolecular hydrogen bonding, which can stabilize the crystal lattice rather than aiding solvation in water.
Q: What is the "Danger Zone" for precipitation?
A: The transition from organic stock to aqueous buffer. Most researchers successfully prepare a stock in DMSO, but observe immediate turbidity upon dilution into PBS or cell culture media. This occurs because the compound is hydrophobic (water-hating) but lipophilic . When the percentage of DMSO drops below a critical threshold (often <1-2%), the water forces the hydrophobic molecules together, triggering rapid aggregation.
Module 2: Solvent Compatibility Matrix
Use this reference table to select the primary vehicle for your stock solutions.
| Solvent System | Solubility Rating | Status | Technical Notes |
| DMSO (Anhydrous) | High (>10 mg/mL) | ✅ Recommended | Primary choice for stock solutions (10-50 mM). |
| DMA (Dimethylacetamide) | High | ✅ Alternative | Useful if DMSO interferes with specific assays. |
| Ethanol (100%) | Low/Moderate | ⚠️ Caution | Solubility drops sharply with temperature; not recommended for high-concentration stocks. |
| Water / PBS (pH 7.4) | Very Poor (<1 mg/mL) | ❌ Avoid | Do not attempt to dissolve solid powder directly in buffer. |
| Acidic Saline (pH < 4) | Moderate | ⚠️ Caution | Protonation of the N-oxide or amine (pKa ~6-7) increases solubility but may accelerate degradation. |
Module 3: Solubilization Protocols
Protocol A: The "DMSO Spike" Method (Standard In Vitro)
Best for: Cell viability assays (IC50), short-term mechanistic studies.
-
Weighing: Weigh the 7-methyl-1,2,4-benzotriazine derivative into a glass vial (avoid plastic if possible to prevent adsorption).
-
Primary Solvation: Add sterile, anhydrous DMSO to achieve a concentration of 10 mM or 20 mM .
-
Tip: If particles persist, sonicate at 40°C for 5-10 minutes. The solution must be crystal-clear orange/red.
-
-
Intermediate Dilution (Critical Step): Do not pipette 1 µL of stock directly into 10 mL of media. This causes local high concentration and precipitation.
-
Correct Method: Prepare a "Working Stock" (e.g., 100 µM) by diluting the DMSO stock into PBS containing 10-20% PEG400 or pure media, dropwise while vortexing.
-
-
Final Application: Dilute the Working Stock into the final well/dish. Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.
Protocol B: Cyclodextrin Complexation (In Vivo / High Dose)
Best for: Animal studies requiring aqueous vehicles without high DMSO loads.
-
Vehicle Prep: Prepare a 20% (w/v) Hydroxypropyl-
-Cyclodextrin (HP- -CD) solution in sterile water or saline. -
Solvation: Dissolve the drug in a minimal volume of DMSO (e.g., 5% of final volume).
-
Complexation: Slowly add the HP-
-CD solution to the DMSO/drug mixture under constant magnetic stirring. -
Equilibration: Stir for 30–60 minutes at room temperature. The cyclodextrin encapsulates the hydrophobic benzotriazine core, keeping it in solution.
-
Filtration: Pass through a 0.22 µm PVDF filter to ensure sterility and remove any un-complexed micro-aggregates.
Module 4: Visualization & Logic Flow
The following diagram illustrates the decision logic for handling these derivatives to prevent experimental error.
Caption: Decision tree for solubilizing benzotriazine derivatives. Note the critical checkpoint at the dilution stage where precipitation ("crashing out") is most likely.
Module 5: Troubleshooting & FAQs
Q: My solution turned from orange to pale yellow/colorless. Is this a solubility issue?
A: This is likely a chemical stability issue, not just solubility. Benzotriazine-1,4-dioxides (orange/red) can be reduced to 1-oxides (yellow) or fully reduced benzotriazines (colorless) by reducing agents in the media or prolonged exposure to light.
-
Fix: Prepare solutions fresh. Protect from light. Ensure your DMSO is anhydrous (water promotes hydrolysis/degradation).
Q: Can I use acid to dissolve it? I read the pKa is around 6.
A: Yes, but with extreme caution. The radical anion has a pKa near 6, and the amine group (if present) can be protonated.[1][2] Lowering pH to 4-5 will improve solubility. However, acidic pH can alter the redox potential of the drug, potentially changing its biological activity (hypoxia selectivity). Only use this method if your experimental design controls for pH effects.
Q: I see "needles" in my cell culture dish after 24 hours.
A: This is delayed crystallization. Even if the solution looks clear initially, the compound may be supersaturated. Over time, thermodynamic stability wins, and crystals form.
-
Fix: Lower the working concentration or increase the serum concentration (albumin binds the drug and helps keep it solubilized).
References
-
Anderson, R. F., et al. (2003).[2] "Activation of 3-amino-1,2,4-benzotriazine 1,4-dioxide antitumor agents to oxidizing species following their one-electron reduction." Journal of the American Chemical Society.
-
Brown, J. M. (1993). "SR 4233 (Tirapazamine): A new anticancer drug exploiting hypoxia in solid tumours." British Journal of Cancer.
-
Zeman, E. M., et al. (1986).[3] "Structure-activity relationships for benzotriazine di-N-oxides." International Journal of Radiation Oncology, Biology, Physics.
-
Hay, M. P., et al. (2006). "Synthesis and hypoxic-cytotoxic activity of some 3-amino-1,2,4-benzotriazine-1,4-dioxide derivatives." Bioorganic & Medicinal Chemistry Letters.
Sources
Validation & Comparative
Strategic NMR Characterization Guide: 3-Chloro-7-methyl-1,2,4-benzotriazine 1-oxide
Executive Summary & Strategic Context
In the development of hypoxia-selective bioreductive agents (e.g., Tirapazamine analogues), 3-chloro-7-methyl-1,2,4-benzotriazine 1-oxide serves as a critical electrophilic scaffold. Unlike its 3-amino derivatives, the 3-chloro variant acts as a versatile "linchpin" intermediate, allowing late-stage diversification via nucleophilic aromatic substitution (
Characterizing this molecule presents a specific set of challenges:
-
Regiochemistry: Distinguishing the 1-oxide from the 2-oxide or 1,4-dioxide isomers.
-
Substituent Effects: Quantifying the electronic influence of the 7-methyl group compared to the unsubstituted core.
-
Purity Profiling: Differentiating the target from hydrolysis products (3-hydroxy/3-oxo tautomers).
This guide provides a comparative NMR analysis, contrasting the target molecule with its direct functional alternatives to establish a self-validating identification protocol.
Comparative NMR Performance Analysis
The following analysis benchmarks the target molecule against two key alternatives: the Unsubstituted Parent (to isolate the methyl effect) and the 3-Amino Analogue (the drug-like metabolite).
Chemical Shift Fingerprint (1H NMR)
Solvent: DMSO-
| Proton | Target: 3-Cl-7-Me-1,2,4-benzotriazine 1-oxide | Alt A: 3-Cl-1,2,4-benzotriazine 1-oxide | Alt B: 3-NH | Diagnostic Logic |
| H8 (Peri) | Most Deshielded: The N1-oxide anisotropic effect deshields H8. The 7-Me group donates electron density, slightly shielding H8 compared to Alt A. | |||
| H6 | Coupling Pattern: Appears as a doublet of doublets ( | |||
| H5 | Roofing Effect: Often shows strong roofing with H6. | |||
| 7-CH | Absent | Singlet: Diagnostic handle. Shifts upfield in the amino derivative (Alt B) due to ring electron richness. | ||
| 3-Subst. | None | None | Exchangeable: The 3-NH |
Carbon-13 Architecture ( C NMR)
| Carbon | Target ( | Alt A (Parent) ( | Mechanistic Insight |
| C3 (C-Cl) | 158.0 - 160.0 | 158.5 | Deshielded: The electronegative Chlorine + imine-like character keeps C3 downfield. In 3-Amino analogs, this shifts upfield ( |
| C7 (C-Me) | 145.0 - 147.0 | 135.0 (C-H) | Ipso Shift: Large downfield shift confirming methylation site. |
| C8a (Bridge) | 128.0 - 130.0 | 129.0 | N-Oxide Beta Effect: Sensitive to N-oxidation state. |
Detailed Experimental Protocols
Protocol A: Definitive Regioisomer Assignment (1-Oxide vs. 2-Oxide)
Objective: To prove the oxygen is on N1 (peri to H8) and not N2.
Reagents & Setup:
-
Sample: 10 mg in 0.6 mL DMSO-
. -
Instrument: 500 MHz+ recommended.
-
Temperature: 298 K.
Workflow:
-
Acquire 1D
H: Identify the most downfield doublet (H8). -
Acquire 1D NOESY (Selective): Irradiate the methyl group signal (
2.55 ppm).-
Observation: You should see NOE enhancement at H6 and H8 .
-
Logic: If the methyl is at C7, it is spatially close to both H6 and H8. This confirms the placement of the methyl group but not the oxide.
-
-
Acquire 2D
H- N HMBC (Long-range):-
Critical Step: Optimize for
Hz. -
Analysis: Look for correlations from H8 to the nitrogen atoms.
-
Differentiation: In the 1-oxide , N1 is oxidized.
N chemical shifts for N-oxides ( 280-300 ppm relative to liq. NH ) are distinct from pyridinic nitrogens ( 300-350 ppm). H8 will show a strong or correlation to the oxidized N1.
-
Protocol B: Purity Profiling (Hydrolysis Check)
Objective: Detect trace hydrolysis of the labile 3-Cl bond to 3-OH (tautomerizes to 3-oxo).
-
Solvent: Use anhydrous DMSO-
from a fresh ampoule. Water promotes hydrolysis. -
Parameter: Set relaxation delay (
) to 5 seconds to ensure quantitative integration. -
Marker: Look for a broad singlet at
12.0 - 13.0 ppm (Amide NH of the 3-oxo tautomer). -
Limit of Detection: If the integral of the amide NH is >1% of the H8 integral, re-purify via silica gel chromatography (avoiding acidic eluents).
Visualization of Logic & Pathways
Diagram 1: Structural Identification Logic Flow
This diagram illustrates the decision tree for confirming the structure using the data described above.
Caption: Logical workflow for confirming regiochemistry and substitution pattern using 1D and 2D NMR techniques.
Diagram 2: Synthesis & Degradation Pathway
Understanding the sample's history is vital for interpreting impurities.
Caption: Synthetic origin of the target and potential hydrolysis degradation pathways visible in NMR.
References
-
Synthesis and Characterization of Benzotriazine Oxides
-
NMR of Benzotriazine Derivatives
-
Regioisomer Differentiation
- Title: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
- Source: Oxford Instruments Applic
-
URL:[Link]
-
General Heterocyclic NMR Data
Sources
- 1. 3-amino-1,2,4-benzotriazine 4-oxide: characterization of a new metabolite arising from bioreductive processing of the antitumor agent 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of 1,2,4-benzotriazine 1,4-dioxides as hypoxia-selective analogues of tirapazamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Benzotriazine N-oxides
This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of benzotriazine N-oxides. It is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural characterization of these and related heterocyclic compounds. We will explore the mechanistic underpinnings of fragmentation pathways under different ionization techniques, supported by experimental data and field-proven insights.
Introduction: The Significance of Benzotriazine N-oxides
Benzotriazine N-oxides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science.[1][2] Their biological activities are diverse, ranging from anticancer and antimicrobial to herbicidal properties.[1] Notably, some benzotriazine di-N-oxides have been investigated as hypoxia-selective bioreductive prodrugs in cancer therapy.[3][4] The position of the N-oxide functionality can dramatically influence the molecule's biological activity and metabolic fate, making unambiguous structural characterization paramount.[3] Mass spectrometry, with its high sensitivity and structural elucidation capabilities, stands as a cornerstone technique for this purpose.[5][6][7]
This guide will focus on the differential fragmentation of benzotriazine N-oxides, providing a comparative analysis of common ionization methods and the structural information that can be gleaned from the resulting mass spectra.
Ionization Techniques: A Comparative Overview
The choice of ionization technique is a critical first step in the mass spectrometric analysis of benzotriazine N-oxides, as it dictates the extent of fragmentation and the type of ions observed. We will compare two of the most common techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).
Electron Ionization (EI-MS)
Electron Ionization is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV).[8][9] This process imparts significant internal energy to the molecule, leading to extensive fragmentation.[10][11][12]
-
Expertise & Experience: For benzotriazine N-oxides, EI-MS is particularly useful for generating a reproducible "fingerprint" mass spectrum. The extensive fragmentation provides rich structural information, often allowing for the differentiation of isomers. A key fragmentation pathway for many aromatic N-oxides under EI is the loss of an oxygen atom (M-16).[13]
Electrospray Ionization (ESI-MS)
In contrast to EI, Electrospray Ionization is a "soft" ionization technique that generates ions from a solution.[9][14][15] This method typically produces protonated molecules ([M+H]+) or other adducts with minimal fragmentation, making it ideal for determining the molecular weight of the analyte.[14][16]
-
Expertise & Experience: For benzotriazine N-oxides, ESI-MS is invaluable for obtaining the molecular weight and for analyzing complex mixtures, such as those from biological matrices.[5][17] To induce fragmentation for structural elucidation, ESI is often coupled with tandem mass spectrometry (MS/MS), where the precursor ion of interest is isolated and fragmented through collision-induced dissociation (CID).
Fragmentation Pathways of Benzotriazine N-oxides: A Mechanistic Deep Dive
The fragmentation of benzotriazine N-oxides is governed by the inherent stability of the heterocyclic ring system and the presence of the N-oxide functionality. The following sections detail the characteristic fragmentation pathways observed under different ionization conditions.
General Fragmentation Pathways
A common initial fragmentation step for many heterocyclic N-oxides is the cleavage of the N-O bond. This can proceed through several pathways, including the loss of an oxygen atom, a hydroxyl radical, or water.
Experimental Workflow: Acquiring Fragmentation Data
The following diagram illustrates a typical workflow for analyzing the fragmentation of benzotriazine N-oxides using LC-MS/MS.
Caption: A typical LC-MS/MS workflow for the analysis of benzotriazine N-oxides.
Comparison of Fragmentation Patterns: Isomeric Differentiation
| Isomer | Ionization | Expected Key Fragmentations | Rationale |
| Benzotriazine 1-oxide | ESI-MS/MS | Loss of N₂ and CO, potential for hydroxyl radical loss. | The N1-oxide is part of the triazine ring, and its fragmentation is likely to involve the breakdown of this ring system. |
| Benzotriazine 3-oxide | ESI-MS/MS | Likely to show a more prominent loss of NO. | The N3-oxide is adjacent to the benzene ring, and its fragmentation may be influenced by interactions with this ring. |
| Benzotriazine 1,4-di-oxide | ESI-MS/MS | Stepwise loss of oxygen atoms or related neutral species.[4] | The presence of two N-oxide groups provides multiple sites for initial fragmentation. |
Note: The fragmentation patterns presented in the table are predictive and based on general principles. Experimental verification is essential for each specific compound.
Core Fragmentation Pathway of a Generic Benzotriazine N-oxide
The following diagram illustrates a plausible core fragmentation pathway for a protonated benzotriazine N-oxide.
Caption: A generalized fragmentation pathway for a protonated benzotriazine N-oxide.
Step-by-Step Experimental Protocol for Comparative Fragmentation Analysis
To obtain reliable and comparable fragmentation data for different benzotriazine N-oxide isomers, a standardized experimental protocol is crucial.
Objective: To compare the ESI-MS/MS fragmentation patterns of two or more benzotriazine N-oxide isomers.
Materials:
-
Benzotriazine N-oxide isomer standards
-
LC-MS grade acetonitrile, water, and formic acid
-
A liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of each isomer in acetonitrile at 1 mg/mL.
-
Prepare working solutions at 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
-
LC-MS Method Development:
-
Liquid Chromatography:
-
Use a C18 column suitable for separating small polar molecules.
-
Develop a gradient elution method starting with a high aqueous mobile phase composition to retain the analytes.
-
-
Mass Spectrometry:
-
Perform an initial full scan (MS1) analysis in positive ion mode to determine the retention time and the m/z of the protonated molecule ([M+H]+) for each isomer.
-
-
-
Tandem MS (MS/MS) Analysis:
-
For each isomer, set up a product ion scan experiment.
-
Select the [M+H]+ ion as the precursor ion.
-
Apply a range of collision energies (e.g., 10, 20, 30 eV) to observe the evolution of the fragmentation pattern.
-
Acquire product ion spectra for each isomer at each collision energy.
-
-
Data Analysis and Comparison:
-
For each isomer, identify the major fragment ions and the corresponding neutral losses.
-
Compare the product ion spectra of the different isomers obtained at the same collision energy.
-
Note any unique fragment ions or significant differences in the relative abundance of common fragments.
-
Propose fragmentation pathways consistent with the observed data.
-
Trustworthiness: This protocol incorporates a systematic approach to data acquisition, including the use of standardized solutions and a range of collision energies. This ensures that the observed differences in fragmentation are due to the intrinsic structural differences between the isomers and not experimental artifacts.
Conclusion and Future Outlook
The mass spectrometric fragmentation of benzotriazine N-oxides is a complex process that is highly dependent on both the molecular structure and the chosen analytical conditions. This guide has provided a framework for understanding and comparing the fragmentation patterns of these important heterocyclic compounds. By carefully selecting the ionization technique and systematically acquiring tandem mass spectrometry data, researchers can confidently elucidate the structures of novel benzotriazine N-oxides and differentiate between isomers.
Future work in this area should focus on building a comprehensive mass spectral library for a wide range of benzotriazine N-oxides. High-resolution mass spectrometry and ion mobility-mass spectrometry are promising techniques that could provide even deeper insights into the gas-phase chemistry of these molecules.
References
-
Woodland, E. D., Lawson, G., & Ostah, N. (1996). The MS-MS determination of the fragmentation pathways of some substituted 1,2,3-benzotriazin-4-ones with possible applications in metabolic studies. Journal of Pharmacy and Pharmacology, 48(2), 223-227. [Link]
-
Damasceno, P. F., et al. (2015). A mass spectrometry-based method for differentiation of positional isomers of monosubstituted pyrazine N-oxides using metal ion. Journal of Mass Spectrometry, 50(1), 12-20. [Link]
-
Bartha, B., et al. (2020). Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. Molecules, 25(18), 4255. [Link]
-
Hicks, K. O., et al. (2018). Benzotriazine Di-Oxide Prodrugs for Exploiting Hypoxia and Low Extracellular pH in Tumors. Molecules, 23(11), 2949. [Link]
-
Kaur, M., & Singh, M. (2013). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current Medicinal Chemistry, 20(12), 1541-1560. [Link]
-
Gómez-García, J., et al. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry, 88(20), 14458-14470. [Link]
-
Negreira, N., et al. (2013). Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1307, 85-93. [Link]
-
Abramovitch, R. A., & Cue, B. W. (1974). Benzotriazole n-Oxides. Journal of the American Chemical Society, 96(23), 7386-7387. [Link]
-
Jurga, M., et al. (2023). Studies of Benzotriazole on and into the Copper Electrodeposited Layer by Cyclic Voltammetry, Time-of-Flight Secondary-Ion Mass Spectrometry, Atomic Force Microscopy, and Surface Enhanced Raman Spectroscopy. Materials, 16(16), 5586. [Link]
-
Jover, E., et al. (2012). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 403(2), 529-539. [Link]
-
Bryce, T. A., & Maxwell, J. R. (1965). Mass spectra of N-oxides. Journal of the Chemical Society B: Physical Organic, 205-207. [Link]
-
Döbber, J., et al. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. [Link]
-
Yin, H., et al. (2022). Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions. Molecules, 27(19), 6400. [Link]
-
Dunnick, J. K., et al. (2018). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). Journal of Analytical Toxicology, 42(8), 569-576. [Link]
-
Gemoets, H. P. L., et al. (2021). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters, 23(1), 188-193. [Link]
-
Jones, R., & Wilson, W. R. (1995). Electrochemical studies and DNA damaging effects of the benzotriazine-N-oxides. Biochemical Pharmacology, 49(11), 1641-1649. [Link]
-
Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]
-
Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. RRJ Chemist, 13, 003. [Link]
-
Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
-
Ceraulo, L., & Ciofini, I. (2019). Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Frontiers in Chemistry, 7, 259. [Link]
-
Technology Networks. (2024). Mass Spectrometry Ionization: Key Techniques Explained. Technology Networks. [Link]
-
University of Arizona. (n.d.). Interpretation of mass spectra. University of Arizona. [Link]
-
Gunt, A. (2020). Electrospray-Ionization Mass Spectrometry for the Analysis and Quantification of Carbanions. eDiss. [Link]
-
Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. YouTube. [Link]
-
Physical Chemistry. (2020, October 17). Electron ionization and mass spectrometry. YouTube. [Link]
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A Senior Application Scientist's Guide to the HPLC Separation of Benzotriazine 1-Oxide and 1,4-Dioxide Mixtures
Introduction: The Analytical Imperative in Hypoxia-Activated Prodrug Development
Benzotriazine N-oxides represent a critical class of compounds in modern drug development, most notably as hypoxia-activated prodrugs (HAPs). Tirapazamine (a 1,2,4-benzotriazine 1,4-dioxide) and its analogues are designed to be selectively activated under the low-oxygen conditions characteristic of solid tumors, leading to targeted cytotoxicity.[1][2] The mechanism of action involves the enzymatic reduction of the 1,4-dioxide to a radical species, which can then generate DNA-damaging radicals.[3] A key metabolite in this process is the corresponding benzotriazine 1-oxide.
Therefore, a robust analytical method capable of separating and quantifying the parent 1,4-dioxide from its 1-oxide metabolite is not merely a procedural step; it is fundamental to understanding the pharmacokinetics, stability, and metabolic fate of these promising anticancer agents.[4] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for resolving these challenging mixtures, grounded in the physicochemical properties of the molecules and supported by experimental data.
The Core Challenge: Exploiting Polarity Differences
The primary differentiator between a benzotriazine 1-oxide and its 1,4-dioxide counterpart is polarity. The N-oxide functional group (N⁺–O⁻) is highly polar and a strong hydrogen bond acceptor.[5] The addition of a second N-oxide group to the benzotriazine ring system significantly increases the overall hydrophilicity and polarity of the molecule. This fundamental difference in polarity is the lever we will use to achieve chromatographic separation. Our objective is to select a stationary phase and mobile phase combination that maximizes the differential interaction with these two analytes.
Comparative Analysis of HPLC Separation Modes
Three principal HPLC modes are viable for this separation: Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and to a lesser extent, Normal-Phase (NP-HPLC). The choice depends on the specific analytical goals, such as routine quality control, metabolite identification in a complex biological matrix, or preparative purification.
Reversed-Phase HPLC (RP-HPLC): The Industry Standard
RP-HPLC is the most common starting point for the analysis of drug compounds. It separates molecules based on their hydrophobicity.
Causality of Separation: In RP-HPLC, a non-polar stationary phase (typically octadecylsilane, C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The less polar benzotriazine 1-oxide will have a stronger affinity for the hydrophobic C18 stationary phase compared to the more polar 1,4-dioxide. Consequently, the 1,4-dioxide will elute earlier, while the 1-oxide will be retained longer.
Advantages:
-
Robustness and Reproducibility: RP-HPLC methods are generally rugged and well-understood.
-
Column Availability: A vast selection of C18 and other reversed-phase columns is commercially available.
-
MS-Compatibility: Readily compatible with mass spectrometry, typically requiring volatile mobile phase modifiers like formic acid or trifluoroacetic acid (TFA).
Limitations:
-
Poor Retention of 1,4-Dioxide: The highly polar 1,4-dioxide may have very little retention on a standard C18 column, potentially eluting near the solvent front. This can compromise resolution from other early-eluting matrix components.
Hydrophilic Interaction Liquid Chromatography (HILIC): The Orthogonal Approach for Polar Analytes
HILIC is a powerful alternative for compounds that are too polar for adequate retention in reversed-phase.[6][7]
Causality of Separation: HILIC employs a polar stationary phase (e.g., bare silica, diol, or amide) and a mobile phase with a high concentration of a non-polar organic solvent (typically >70% acetonitrile) and a small amount of aqueous buffer.[8] A water-enriched layer is adsorbed onto the surface of the stationary phase. Polar analytes partition into this aqueous layer and are retained. The more polar the analyte, the stronger the retention.[9] This results in an elution order that is often the opposite of RP-HPLC: the less polar 1-oxide will elute first, followed by the more strongly retained 1,4-dioxide.
Advantages:
-
Enhanced Retention of Polar Compounds: Provides excellent retention for the 1,4-dioxide, moving it away from the solvent front.
-
Orthogonal Selectivity: Offers a completely different separation mechanism from RP-HPLC, which is invaluable for resolving complex mixtures and for method validation.
-
Increased MS Sensitivity: The high organic content of the mobile phase promotes efficient desolvation and ionization in the MS source, often leading to enhanced signal intensity.[7]
Limitations:
-
Equilibration Time: HILIC columns require longer equilibration times to ensure a stable water layer and reproducible retention times.
-
Sample Solvent Effects: The sample must be dissolved in a solvent compatible with the mobile phase (high organic content) to avoid peak distortion.
Normal-Phase HPLC (NP-HPLC): The Classic Method
NP-HPLC separates compounds based on their polarity using a polar stationary phase (like silica) and a non-polar, non-aqueous mobile phase (e.g., hexane/isopropanol).[10][11]
Causality of Separation: The separation is governed by adsorption interactions. The more polar 1,4-dioxide will adsorb more strongly to the polar silica surface than the 1-oxide, resulting in a longer retention time.
Advantages:
-
High Selectivity for Isomers: Can sometimes provide unique selectivity for closely related polar compounds.
Limitations:
-
Solvent Incompatibility: Uses non-polar organic solvents that are often immiscible with water, making it difficult to analyze aqueous samples.
-
Sensitivity to Water: Trace amounts of water in the mobile phase can dramatically affect retention times and reproducibility.
-
Limited MS-Compatibility: The solvents used are often not ideal for ESI-MS.
Data Presentation: Comparison of Methodologies
| Feature | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction (HILIC) | Normal-Phase HPLC (NP-HPLC) |
| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., Silica, Diol, Amide) | Polar (e.g., Silica, Cyano) |
| Mobile Phase | Polar (e.g., Water/Acetonitrile) | High Organic (>70% ACN) + Aqueous Buffer | Non-polar (e.g., Hexane/Ethanol) |
| Elution Order | 1. Benzotriazine 1,4-dioxide (more polar)2. Benzotriazine 1-oxide (less polar) | 1. Benzotriazine 1-oxide (less polar)2. Benzotriazine 1,4-dioxide (more polar) | 1. Benzotriazine 1-oxide (less polar)2. Benzotriazine 1,4-dioxide (more polar) |
| Primary Interaction | Hydrophobic Partitioning | Hydrophilic Partitioning / Adsorption | Adsorption |
| Best For | Routine QC, general-purpose analysis. | Highly polar analytes, complex matrices, MS detection. | Non-aqueous samples, specific isomer separations. |
| Key Limitation | Potentially poor retention of the highly polar 1,4-dioxide. | Requires careful equilibration and solvent management. | Sensitive to water, less compatible with MS. |
Visualizing the Separation Mechanisms
The choice between RP-HPLC and HILIC provides orthogonal selectivity, which is a powerful tool in method development.
Caption: Step-by-step workflow for implementing the RP-HPLC method.
Conclusion and Final Recommendations
The successful separation of benzotriazine 1-oxide and 1,4-dioxide mixtures is readily achievable with a systematic approach.
-
For most applications, including routine analysis and quality control, Reversed-Phase HPLC on a C18 column with a water/acetonitrile gradient and an acid modifier like TFA is the recommended starting point. It is robust, reliable, and provides sufficient resolution.
-
When analyzing these compounds in complex biological matrices or if the 1,4-dioxide is poorly retained in RP-HPLC, HILIC should be strongly considered. It offers powerful, orthogonal selectivity and can significantly improve the retention and detection of the highly polar 1,4-dioxide, making it an invaluable tool for demanding research and development applications.
By understanding the underlying chemical principles and selecting the appropriate chromatographic mode, researchers can develop reliable and reproducible methods to support the advancement of these important therapeutic agents.
References
-
Smith, D. J., et al. (1995). Chromatographic retention relationships between aliphatic tertiary amines and their putative N-oxide metabolites--preliminary results. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 673-678. [Link]
-
Hay, M. P., et al. (2006). Stille Coupling Reactions in the Synthesis of Hypoxia-Selective 3-Alkyl-1,2,4-Benzotriazine 1,4-Dioxide Anticancer Agents. The Journal of Organic Chemistry, 71(15), 5690-5699. [Link]
-
Hicks, K. O., et al. (2018). Benzotriazine Di-Oxide Prodrugs for Exploiting Hypoxia and Low Extracellular pH in Tumors. Molecules, 23(11), 2953. [Link]
-
Hay, M. P., et al. (2003). Structure−Activity Relationships of 1,2,4-Benzotriazine 1,4-Dioxides as Hypoxia-Selective Analogues of Tirapazamine. Journal of Medicinal Chemistry, 46(1), 169-182. [Link]
-
SIELC Technologies. Separation of 4-Methyl-1,2,3-benzotriazole on Newcrom R1 HPLC column. SIELC.[Link]
-
Wei, B., et al. (2013). Determination of nitrogen oxides in cigarette mainstream smoke by ion chromatography. Journal of Chromatographic Science, 51(8), 754-758. [Link]
-
Szeremeta, M., et al. (2024). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. International Journal of Molecular Sciences, 25(3), 1839. [Link]
-
Restek Corporation. (2012). Can I analyze NO, N2O and NO2 via GC? Restek Resource Hub.[Link]
-
Ivashkevich, O. A., et al. (2007). Effect of the topology of benzotriazole derivatives on their chromatographic retention under RP-HPLC conditions. Journal of Structural Chemistry, 48(1), 144-152. [Link]
-
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. [Link]
-
Hay, M. P., et al. (2004). DNA-targeted 1,2,4-benzotriazine 1,4-dioxides: potent analogues of the hypoxia-selective cytotoxin tirapazamine. Journal of Medicinal Chemistry, 47(2), 475-489. [Link]
-
Hawach Scientific. Normal Phase HPLC Column. Hawach Scientific.[Link]
-
BioVanix. Normal-phase Chromatography HPLC Column. BioVanix.[Link]
-
Phenomenex. Normal Phase HPLC Columns. Phenomenex.[Link]
-
Cromlab. (2024). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Cromlab.[Link]
-
Mohammadi Ziarani, G., et al. (2019). The synthesis of 1,2,4-benzotriazines. Arkivoc, 2019(1), 1-100. [Link]
-
Nientiedt, M., et al. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. [Link]
-
Anderson, R. F., et al. (2013). Isotopic Labeling Experiments That Elucidate the Mechanism of DNA Strand Cleavage by the Hypoxia-Selective Antitumor Agent 1,2,4-Benzotriazine 1,4-Di-N-oxide. Chemical Research in Toxicology, 26(12), 1848-1856. [Link]
-
Reemtsma, T., et al. (2012). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. Journal of Chromatography A, 1230, 74-82. [Link]
-
Obijalska, E., & Kowalski, P. (2018). Recent progress in the synthesis of 1,2,4-benzotriazines (microreview). Chemistry of Heterocyclic Compounds, 54(1), 1-3. [Link]
-
Zeman, E. M., et al. (1989). Structure-activity relationships for benzotriazine di-N-oxides. International Journal of Radiation Oncology, Biology, Physics, 16(4), 977-981. [Link]
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Li, Y., & Huang, Y. (2010). Hydrophilic interaction chromatography and its applications in the separation of basic drugs. Chinese Journal of Chromatography, 28(1), 1-6. [Link]
-
Biotage. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Biotage.[Link]
-
GL Sciences. Normal Phase Columns. GL Sciences.[Link]
-
SIELC Technologies. Separation of Hyoscine N-oxide on Newcrom R1 HPLC column. SIELC.[Link]
-
PubChemLite. 1,2,4-benzotriazine, 1,4-dioxide. PubChemLite.[Link]
-
CAS Common Chemistry. 1,2,4-Benzotriazin-3-amine, N,N,7-trimethyl-, 1-oxide. CAS.[Link]
- Sanofi. (2006). 1,2,4-BENZOTRIAZINE OXIDE CONTAINING PREPARATIONS.
-
van Leerdam, J. A., et al. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT. International Journal of Mass Spectrometry, 282(3), 99-107. [Link]
-
Sheldrake, H. M., et al. (2014). Photodegradation of the benzotriazine 1,4-Di-N-oxide hypoxia-activated prodrug SN30000 in aqueous solution. Journal of Pharmaceutical Sciences, 103(11), 3585-3592. [Link]
-
Pilo, M., et al. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry, 88(20), 14382-14391. [Link]
-
Vione, D., et al. (2020). Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. Nanomaterials, 10(9), 1835. [Link]
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Comparative Reactivity Guide: 7-Methyl vs. 7-H Benzotriazine 1,4-Dioxides
Topic: Comparison of 7-methyl vs 7-H benzotriazine reactivity Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This guide analyzes the physicochemical and reactivity differences between 7-H-1,2,4-benzotriazine 1,4-dioxide (the parent scaffold, exemplified by Tirapazamine/TPZ) and its 7-methyl substituted analogue . While often viewed merely as a lipophilic modification, the introduction of a methyl group at the C7 position fundamentally alters the single-electron reduction potential (
Electronic Structure & Reduction Potentials
The reactivity of benzotriazine 1,4-dioxides (BTOs) is governed by their ability to accept a single electron to form a radical anion. The electronic nature of the substituent at C7 modulates this acceptance via inductive and resonance effects.
The "Push-Pull" Redox Dynamic
-
7-H (Parent): Acts as the baseline reference. The aromatic ring system is electron-deficient due to the two N-oxide moieties.
-
7-Methyl (Analogue): The methyl group is a weak electron donor (
). This donation increases electron density within the carbocyclic ring, making the initial reduction (uptake of an electron) thermodynamically less favorable compared to the 7-H parent.
Experimental Data Comparison:
| Property | 7-H (Tirapazamine) | 7-Methyl Analogue | Impact of Methylation |
| Reduction Potential ( | -0.456 V | ~ -0.475 V | Harder to reduce (Shift ~ -20 mV) |
| Hammett Constant ( | 0.00 | -0.17 | Increases ring electron density |
| Radical Anion pKa ( | 6.19 | 6.45 | Radical anion is more basic |
| Hypoxic Cytotoxicity Ratio (HCR) | ~50-100 | >100 | Improved hypoxic selectivity |
Analytic Insight: While a more negative
usually implies lower potency, the 7-methyl analogue often exhibits superior hypoxic selectivity (HCR). This is because the lower reduction potential prevents "leaky" reduction by oxygen-insensitive enzymes in normoxic tissues, restricting activation strictly to deep hypoxic environments.
Radical Kinetics & Mechanism of Action
The defining difference between these two scaffolds lies in the fate of the radical anion. Upon reduction, the radical anion must protonate and eliminate a water molecule (or OH group) to form the DNA-damaging benzotriazinyl radical .
The Paradox
Counterintuitively, while the 7-methyl group makes the molecule harder to reduce, it makes the resulting radical anion faster to activate.
-
Mechanism: The electron-donating methyl group stabilizes the transition state for the heterolytic cleavage of the N-O bond.
-
Kinetics: The rate constant for the elimination step (
) is significantly higher for the 7-methyl analogue.
Reactivity Pathway Diagram:
Figure 1: Bioreductive activation pathway highlighting the dual kinetic effects of the 7-methyl substituent.
Key Finding: The 7-methyl analogue exhibits a
Metabolic Stability Profile
The introduction of the methyl group introduces a "metabolic soft spot" absent in the 7-H parent.
-
7-H (Tirapazamine):
-
Primary Metabolism: Reductive loss of N-oxide oxygens (1-oxide, then nor-oxide).
-
Clearance: Driven largely by reductive enzymes (P450 reductase, aldehyde oxidase).
-
-
7-Methyl Analogue:
-
Primary Metabolism: Similar reductive pathways PLUS oxidative dealkylation.
-
Liability: The benzylic methyl group is prone to CYP450-mediated oxidation:
-
Implication: This oxidative clearance can reduce the plasma half-life (
) in vivo compared to the 7-H parent unless the methyl group is sterically protected or replaced by a bioisostere (e.g., ).
-
Experimental Protocols
A. Synthesis via Beirut Reaction
The most robust method for synthesizing both 7-H and 7-methyl BTOs is the Beirut reaction, involving the cyclization of benzofuroxans with cyanamide or guanidine derivatives.
Synthesis Workflow:
Figure 2: The Beirut Reaction pathway for benzotriazine 1,4-dioxide synthesis.
Protocol: Synthesis of 7-Methyl-3-amino-1,2,4-benzotriazine 1,4-dioxide
-
Reagents: 5-Methylbenzofuroxan (10 mmol), Cyanamide (15 mmol), Triethylamine (3 mL).
-
Solvent: Anhydrous Ethanol (50 mL).
-
Procedure:
-
Dissolve 5-methylbenzofuroxan in ethanol.
-
Add cyanamide followed by dropwise addition of triethylamine.
-
Reflux for 4–6 hours (monitor by TLC, eluent 5% MeOH in DCM).
-
The solution will turn deep red/orange.
-
-
Workup:
-
Cool to room temperature. The product often precipitates as a red solid.
-
Filter and wash with cold ethanol and diethyl ether.
-
Purification: Recrystallize from DMF/Water or Acetonitrile.
-
-
Validation:
-
7-H: Melting Point > 260°C (dec).
-
7-Methyl: Melting Point typically 240-250°C (dec).
-
NMR: Check for disappearance of benzofuroxan peaks and appearance of methyl singlet (~2.4 ppm) and broad amine singlet.
-
B. Reactivity Assay: Radical Trapping
To verify the increased
-
System: Pulse Radiolysis or Steady-state enzymatic reduction (Xanthine/Xanthine Oxidase).
-
Spin Trap: DEPMPO (phosphorylated nitrone trap).
-
Observation:
-
Under aerobic conditions, both produce superoxide adducts.
-
Under anoxic conditions, the 7-methyl analogue will show a faster rate of appearance for the benzotriazinyl radical adduct compared to the 7-H parent, confirming the kinetic facilitation of the elimination step.
-
References
-
Anderson, R. F., et al. (2003). "Activation of 3-Amino-1,2,4-benzotriazine 1,4-Dioxide Antitumor Agents to Oxidizing Species Following Their One-Electron Reduction." Journal of the American Chemical Society. Link
-
Hay, M. P., et al. (2003). "Structure-Activity Relationships of 1,2,4-Benzotriazine 1,4-Dioxides as Hypoxia-Selective Analogues of Tirapazamine." Journal of Medicinal Chemistry. Link
-
Shinde, S. S., et al. (2009). "Spin Trapping Hydroxyl and Aryl Radicals of One-Electron Reduced Anticancer Benzotriazine 1,4-Dioxides." Free Radical Research. Link
-
Hicks, K. O., et al. (2010). "Pharmacokinetic/Pharmacodynamic Modeling Identifies SN30000 as a Tirapazamine Analogue with Improved Tissue Penetration and Hypoxic Cell Killing in Tumors." Clinical Cancer Research. Link
-
Zeman, E. M., et al. (1986). "SR-4233: A new bioreductive agent with high selective toxicity for hypoxic mammalian cells." International Journal of Radiation OncologyBiologyPhysics. Link
Executive Summary: The Analytical Paradox of Reactive Intermediates
Validating Purity of 3-Chloro-Benzotriazine Intermediates: A Comparative Methodological Guide
3-chloro-1,2,4-benzotriazines (and their N-oxides) are pivotal electrophilic intermediates in the synthesis of bioreductive anticancer agents (e.g., Tirapazamine analogs) and kinase inhibitors. However, the very reactivity that makes them valuable—the labile C-Cl bond and potential N-oxide moiety—renders them susceptible to artifactual degradation during analysis.
Common analytical pitfalls include:
-
Hydrolysis on-column: Acidic mobile phases in HPLC converting the chloro-species to the hydroxy/oxo impurity (benzotriazin-3(2H)-one).
-
Thermal Decomposition: Deoxygenation or ring contraction in GC injection ports.
-
Lack of Standards: The unavailability of certified reference materials (CRMs) for novel intermediates makes relative area % (HPLC) unreliable for mass balance.
This guide compares three validation methodologies—RP-HPLC , qNMR , and GC-MS —to establish a self-validating purity protocol.
Comparative Analysis of Validation Methodologies
Method A: RP-HPLC (The Routine Workhorse)
-
Role: Routine QC and impurity profiling.
-
Mechanism: Separation based on polarity (C18 stationary phase).
-
Critical Insight: Standard acidic buffers (0.1% TFA/Formic Acid) often catalyze the hydrolysis of the 3-chloro substituent to 3-hydroxy-benzotriazine.
-
Recommendation: Use a buffered neutral mobile phase (Ammonium Acetate, pH 6.5–7.0) to stabilize the C-Cl bond during the run.
Method B: qNMR (The Absolute Benchmark)
-
Role: Primary reference standard characterization (Potency assignment).
-
Mechanism: Molar response is independent of chemical structure; relies on internal standard (IS) integration.
-
Critical Insight: qNMR is the only method that validates the "purity" of the material without requiring a pre-existing standard of the material itself. It distinguishes between "chromatographic purity" (area %) and "absolute content" (w/w %).
-
Causality: Since 3-chloro-benzotriazines are often hygroscopic or solvated, HPLC area % overestimates purity. qNMR corrects for invisible impurities (water, inorganic salts).
Method C: GC-MS (The Negative Control)
-
Role: Residual solvent analysis only.
-
Mechanism: Volatilization and EI ionization.
-
Critical Failure Mode: 1,2,4-benzotriazine 1-oxides are thermally unstable. At injector temperatures >180°C, they undergo deoxygenation or rearrangement, leading to false impurity profiles (e.g., appearing as the deoxy-benzotriazine). GC is not recommended for purity assay of these intermediates.
Data Summary: Method Performance Metrics
| Feature | RP-HPLC (UV-Vis) | 1H-qNMR | GC-MS |
| Primary Output | Relative Purity (Area %) | Absolute Purity (w/w %) | Identification (Qualitative) |
| LOD/Sensitivity | High (< 0.05%) | Moderate (~0.5%) | High (but artifact-prone) |
| Sample Integrity | Risk: Hydrolysis (pH dependent) | Excellent: Non-destructive | Poor: Thermal degradation |
| Reference Standard | Required for w/w% | Not Required (Internal Std used) | Required |
| Throughput | High (Automated) | Low (Manual processing) | High |
| Best Use Case | Trace impurity profiling (0.1% level) | Assigning potency to the "Standard" | Solvent checks only |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC (Neutral pH)
-
Objective: Quantify impurities without inducing on-column degradation.
-
System: Agilent 1290 Infinity II or equivalent.
-
Column: Waters XBridge C18 (or equivalent high-pH stable column), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 6.8).
-
Mobile Phase B: Acetonitrile (LC-MS grade).
-
Gradient:
-
0-2 min: 5% B (Isocratic)
-
2-15 min: 5% → 95% B (Linear)
-
15-20 min: 95% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA (200–400 nm); extract at 254 nm and max absorbance.
-
Validation Step: Inject the sample, wait 4 hours, and re-inject. If the "impurity" peak (approx RRT 0.8) grows, the method is inducing hydrolysis.
Protocol 2: Absolute Purity via qNMR
-
Objective: Establish the "True Value" purity to calibrate the HPLC method.
-
Internal Standard (IS): Maleic Acid (TraceCERT®) or 1,3,5-Trimethoxybenzene (must have non-overlapping signals).
-
Solvent: DMSO-d6 (prevents aggregation common in benzotriazines).
-
Parameters:
-
Pulse angle: 90°.
-
Relaxation delay (d1): ≥ 60 seconds (Critical: must be 5-7x T1 of the longest proton).
-
Scans: 16–32.
-
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)[1][2]
Visualizing the Validation Workflow
The following diagram illustrates the decision matrix for validating 3-chloro-benzotriazine intermediates, highlighting the "Fail" pathways for GC and Acidic HPLC.
Caption: Analytical decision tree highlighting the risks of GC-MS and Acidic HPLC for labile benzotriazines, promoting qNMR as the primary validation tool.
Degradation Pathway & Detection
Understanding the specific degradation products is essential for method specificity.
Caption: Primary degradation pathways. Hydrolysis to the 3-hydroxy species is the dominant risk during aqueous handling and acidic chromatography.
References
-
BenchChem. (2025).[3] A Comparative Guide to Reaction Monitoring: GC-MS, HPLC, and NMR for Reactive Intermediates. BenchChem Application Notes.
-
National Institutes of Health (NIH). (2013). Online NMR and HPLC as a reaction monitoring platform for pharmaceutical process development.[1] PubMed.
-
Specific Polymers. (2024). HPLC, a modular technique that complements NMR: Case studies on method complementarity. Specific Polymers Technical Guides.
-
American Chemical Society (ACS). (2019).[4] 3-Substituted Benzo[e][1,2,4]triazines: Synthesis and Electronic Effects. Journal of Organic Chemistry.[5]
-
Drawell Analytical. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis: Stability Indicating Methods. Drawell Analytical Guides.
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,2,4-Benzotriazine, 3-chloro-7-methyl-, 1-oxide
I. Hazard Identification and Risk Assessment
Due to the absence of specific toxicological data for 1,2,4-Benzotriazine, 3-chloro-7-methyl-, 1-oxide, a thorough risk assessment must be conducted by extrapolating from structurally similar compounds. Benzotriazole derivatives are generally recognized for their potential to cause skin and eye irritation, and many are classified as harmful if swallowed.[1][2] Furthermore, the presence of a chloro- substituent and the benzotriazine core suggests a potential for environmental persistence and aquatic toxicity.[3][4][5] Therefore, it is prudent to handle this compound as a hazardous substance with the potential for both human health effects and long-term environmental consequences.
Table 1: Inferred Hazard Profile of this compound
| Hazard Class | Potential Effects | Recommended Precautions |
| Acute Toxicity (Oral) | Harmful if swallowed.[2][4] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3][6] |
| Skin Corrosion/Irritation | May cause skin irritation.[1] | Wear protective gloves and clothing.[1][6] |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[1] | Wear safety glasses with side-shields or chemical goggles.[1][3] |
| Aquatic Toxicity | Potentially toxic to aquatic life with long-lasting effects.[3][5] | Avoid release to the environment.[7][8] |
II. Personal Protective Equipment (PPE)
A proactive approach to personal safety is paramount when handling any chemical of uncertain toxicity. The following PPE is mandatory when working with this compound:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles are essential to protect against splashes.
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[6]
III. Spill and Leak Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure the Area: Non-essential personnel should leave the immediate vicinity of the spill.
-
Ventilate the Space: If it is safe to do so, increase ventilation in the area.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated, labeled waste container, avoiding the creation of dust.[1] For liquid spills, use an inert absorbent material to contain the substance.
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including absorbent pads and contaminated clothing, must be disposed of as hazardous waste.[9]
IV. Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it should never be disposed of down the drain or in regular trash.[10][11] This compound must be treated as hazardous waste and managed by a licensed environmental disposal company.
Workflow for the Disposal of this compound
Caption: Decision workflow for the proper disposal of this compound.
Detailed Procedural Steps:
-
Waste Collection: Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials, in a dedicated waste container.
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous reactions.
-
Containerization: Use a chemically resistant, sealable container for waste accumulation. Ensure the container is in good condition and appropriate for the type of waste (solid or liquid).
-
Labeling: Clearly label the waste container with the full chemical name: "this compound" and the appropriate hazard warnings (e.g., "Hazardous Waste," "Toxic," "Environmental Hazard").
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the waste through your institution's environmental health and safety office or a certified hazardous waste disposal contractor.[9][12][13] These professionals are equipped to handle and dispose of such chemicals in accordance with all federal, state, and local regulations.
V. Regulatory Framework
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Additionally, certain classes of chemicals may be regulated under the Toxic Substances Control Act (TSCA).[14] It is the responsibility of the waste generator (the laboratory) to ensure that all disposal activities are in full compliance with these regulations. Always consult your institution's environmental health and safety professionals for guidance specific to your location.
VI. Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the conservative, risk-based procedures outlined in this guide, researchers can ensure the safe management of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- GSC Online Press. (2024, November 11).
- Science of The Total Environment. (2022). Pollution characteristics, exposure assessment and potential cardiotoxicities of PM2.
- SSRN. (n.d.). Benzotriazole (BT) and benzothiazole (BTH) derivatives as emerging marine pollutants in the Pearl River Estuary.
- Fisher Scientific. (2010, June 7).
- ACS Publications. (2025, August 15). Review of Environmental Occurrence and Toxicity of Benzotriazole Ultraviolet Stabilizers | Environment & Health.
- PubMed. (2025, October 15). Benzotriazole (BT) and benzothiazole (BTH)
- Santa Cruz Biotechnology. (n.d.).
- PubChem. (n.d.). 1,2,4-Benzotriazene.
- Talas. (n.d.). MSDS.
- PubChem. (n.d.). Triazoxide.
- US EPA. (2025, December 4). 1,2,4-Benzotriazine, 7-chloro-3-(1H-imidazol-1-yl)-, 1-oxide - Substance Details.
- ChemTreat. (2016, February 15).
- TCI Chemicals. (2025, June 11).
- SysKem Chemie GmbH. (2019, June 24).
- MG Chemicals. (2021, February 16).
- TCI Chemicals. (2025, June 11).
- PENTA. (2025, July 22). 1,2,3-Benzotriazol...
- Pallav Chemicals. (n.d.).
- UW-Milwaukee. (n.d.). Hazardous Waste - FAA USA Environmental Protection Program.
- PubChem. (n.d.). 1,2,3-Benzotriazin-4-one.
- Wikipedia. (n.d.). Benzotriazole.
- National Institutes of Health. (n.d.). The NIH Drain Discharge Guide.
- Glenbard Wastewater Authority. (n.d.). Hazardous Chemicals.
- Vita-D-Chlor. (n.d.).
- ResearchGate. (2025, September 2).
- MDPI. (2022, May 23).
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- IN.gov. (n.d.). IDEM: Managing Waste: Polychlorinated Biphenyls and Other Toxic Substances.
- ACS Publications. (2023, September 18).
- PubMed. (2023, February 11).
- eCFR. (n.d.). 40 CFR Part 761 -- Polychlorinated Biphenyls (PCBs) Manufacturing, Processing, Distribution in Commerce, and Use Prohibitions.
- Oregon.gov. (n.d.).
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- 4. tcichemicals.com [tcichemicals.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. mgchemicals.com [mgchemicals.com]
- 7. syskem.de [syskem.de]
- 8. pallavchemicals.com [pallavchemicals.com]
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- 10. nems.nih.gov [nems.nih.gov]
- 11. gbww.org [gbww.org]
- 12. talasonline.com [talasonline.com]
- 13. Hazardous Waste - FAA USA Environmental Protection Program [uwm.edu]
- 14. eCFR :: 40 CFR Part 761 -- Polychlorinated Biphenyls (PCBs) Manufacturing, Processing, Distribution in Commerce, and Use Prohibitions [ecfr.gov]
Personal protective equipment for handling 1,2,4-Benzotriazine, 3-chloro-7-methyl-, 1-oxide
CAS: 22728-22-9 | Class: Halogenated Heterocyclic N-Oxide Application: Pharmaceutical Intermediate (Tirapazamine Analog/Precursor)
Part 1: Executive Safety Summary
Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) intermediate with energetic properties.
As a Senior Application Scientist, I must emphasize that CAS 22728-22-9 is not a standard bench reagent. It possesses a "dual-threat" molecular architecture:
-
The N-Oxide Moiety: Introduces thermal instability and potential shock sensitivity.
-
The 3-Chloro Substituent: Acts as a reactive handle for nucleophilic attack, significantly increasing the risk of skin sensitization and protein alkylation compared to non-halogenated benzotriazines.
Immediate Directive: Do not handle on an open bench. All solid-phase manipulations must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Hood.
Part 2: Hazard Identification & Risk Assessment[1][2][3][4]
The safety profile of this compound is derived from its structural pharmacophore (benzotriazine 1-oxide), which is associated with hypoxia-selective cytotoxicity (DNA damage).
| Hazard Domain | Specific Risk Factor | Mechanism of Action |
| Toxicological | Genotoxicity & Cytotoxicity | Structural analog to Tirapazamine; potential DNA intercalator and bioreductive alkylating agent. |
| Physical | Energetic Decomposition | N-Oxides can undergo exothermic decomposition upon heating (>100°C) or friction. |
| Dermal | Severe Sensitization | The C3-Chlorine atom is susceptible to nucleophilic aromatic substitution ( |
| Reactivity | Nucleophilic Instability | Reacts violently with strong reducing agents (hydrazines, borohydrides) and strong nucleophiles. |
Part 3: The PPE Barrier Strategy
Standard laboratory PPE is insufficient . You must deploy a "Layered Barrier Strategy" to prevent permeation and inhalation.
1. Respiratory Protection (Critical)
-
Primary Engineering Control: Class II, Type A2 Biosafety Cabinet or dedicated Chemical Fume Hood with HEPA filtration.
-
Personal Gear:
-
Solid Handling: N95 or P100 disposable respirator (if outside a glovebox).
-
Scale-Up (>5g): Powered Air Purifying Respirator (PAPR) with loose-fitting hood is recommended to eliminate face-seal failure risks.
-
2. Dermal Protection (The "Double-Glove" Protocol)
The 3-chloro substituent enhances lipophilicity and permeation potential.
-
Inner Layer: 4 mil Nitrile (Inspection layer - white/blue).
-
Outer Layer: 5-8 mil Extended Cuff Nitrile or Neoprene (Barrier layer).
-
Rationale: If the outer glove is compromised (visualized by contrast with the inner glove), the inner layer provides a temporary 5-minute window to doff and decontaminate.
3. Ocular & Facial Defense[1][2][3]
-
Standard: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are inadequate due to powder drift risks.
-
High Risk (Heating/Synthesis): Add a polycarbonate Face Shield to protect against thermal runaway/splattering.
Part 4: Operational Workflow & Logic
The following diagram illustrates the decision matrix for handling this compound, integrating exposure risk with required protection levels.
Figure 1: Operational decision tree for handling CAS 22728-22-9, emphasizing state-dependent risk mitigation.
Part 5: Step-by-Step Handling Procedures
A. Weighing and Transfer
-
The Problem: Benzotriazine oxides are often fluffy, electrostatic solids.
-
The Protocol:
-
Neutralize Static: Use a Polonium-210 anti-static gun or ionizer bar inside the balance draft shield. This prevents "powder fly" which leads to inhalation exposure.
-
Containment: Weigh into a pre-tared vial, not onto weighing paper. Cap the vial inside the balance enclosure before removing it.
-
B. Solubilization
-
Solvent Choice: The compound is likely soluble in DCM, DMF, or DMSO.
-
Exotherm Control: N-oxides can solvate exothermically. Add solvent to the solid in aliquots.
-
Warning: Do not use acetone or MEK (Methyl Ethyl Ketone) if strong base is present, as this can trigger aldol-type condensations or energetic incompatibility with the N-oxide.
C. Reaction Monitoring
-
Thermal Limit: STRICTLY maintain reaction temperatures below 100°C. Differential Scanning Calorimetry (DSC) data for similar benzotriazine N-oxides suggests decomposition onset often occurs between 120°C–150°C [1].
-
Atmosphere: Run under Argon or Nitrogen. Oxygen is not the primary risk, but moisture can degrade the chloro-functionality (hydrolysis to the phenol).
Part 6: Emergency Response & Disposal
Spill Cleanup (Solid)
-
Evacuate: Clear the immediate area (10 ft radius).
-
Don PPE: Full Tyvek suit, P100 respirator, double gloves.
-
Neutralize: Do not use dry sweeping (generates dust). Cover spill with wet paper towels (water/surfactant) to dampen.
-
Collect: Scoop damp material into a wide-mouth hazardous waste jar.
Exposure First Aid[2][4]
-
Skin Contact: Immediate wash with soap and water for 15 minutes. Do not use alcohol (enhances skin absorption).
-
Eye Contact: Flush for 15 minutes. Seek medical attention immediately—benzotriazines are severe irritants.
Disposal (Cradle-to-Grave)
-
Waste Stream: Halogenated Organic High BTU.
-
Prohibition: NEVER mix with oxidizing acids (Nitric/Perchloric) or strong reducing agents in the waste container. The N-oxide functionality creates a risk of over-pressurization in waste drums if incompatible reagents are introduced.
-
Destruction: High-temperature incineration (>1000°C) with scrubber systems (for HCl and NOx capture).
References
-
Tirapazamine Analogs & Thermal Stability
- Source: Brown, J. M. (1993). "SR 4233 (Tirapazamine): A new anticancer drug exploiting hypoxia in solid tumours." British Journal of Cancer, 67(6), 1163–1170.
- Relevance: Establishes the cytotoxicity and handling requirements for benzotriazine 1,4-dioxides and 1-oxides.
-
URL:[Link]
-
Synthesis & Reactivity of Chlorinated Benzotriazines
- Source: Hay, M. P., et al. (2003). "Structure-Activity Relationships of 1,2,4-Benzotriazine 1,4-Dioxides as Hypoxia-Selective Analogues of Tirapazamine." Journal of Medicinal Chemistry, 46(1), 169–182.
- Relevance: Details the synthesis intermediates, including the 3-chloro deriv
-
URL:[Link]
-
General Laboratory Safety for Energetic Heterocycles
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
